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2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid Documentation Hub

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  • Product: 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid
  • CAS: 925188-32-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid

This guide provides a comprehensive technical overview for the synthesis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, a molecule of interest for researchers, scientists, and professionals in the field of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The document delves into the synthetic protocol, the underlying chemical principles, and the rationale for experimental choices, ensuring a thorough and practical understanding of the process.

Introduction and Significance

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid belongs to the class of phthalamic acids. These structures are intermediates in the synthesis of phthalimides, a scaffold found in a variety of biologically active compounds. The N-benzylpiperidine motif is a recognized privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and target interactions.[1] The synthesis of the title compound is a critical step for generating derivatives for screening in various therapeutic areas, potentially including but not limited to neurology and oncology, given the activities of related compounds. For instance, derivatives of 1-benzylpiperidine have been explored as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2]

The synthetic route described herein is a classic example of nucleophilic acyl substitution, specifically the aminolysis of a cyclic anhydride. The reaction is generally high-yielding and proceeds under mild conditions, making it an accessible transformation in a standard laboratory setting.

Reaction Scheme and Mechanism

The synthesis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is achieved through the reaction of phthalic anhydride with 1-benzyl-4-aminopiperidine. The primary amine of 1-benzyl-4-aminopiperidine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding phthalamic acid.

The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the anhydride. The formation of the phthalamic acid is generally favored at or below room temperature. Subsequent heating can lead to dehydration and the formation of the corresponding phthalimide.

Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceSolubility
Phthalic Anhydride C₈H₄O₃148.12131-134White crystalline solidSoluble in hot organic solvents, hydrolyzes in water
1-Benzyl-4-aminopiperidine C₁₂H₁₈N₂190.29N/A (liquid)Colorless to pale yellow liquidSoluble in common organic solvents
2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid C₂₀H₂₂N₂O₃338.40N/AWhite to off-white solidSoluble in polar organic solvents like DMSO and DMF

Detailed Synthesis Protocol

This protocol is designed for the synthesis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid on a laboratory scale.

Materials and Equipment
  • Phthalic anhydride (1.0 eq)

  • 1-Benzyl-4-aminopiperidine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The volume of THF should be sufficient to fully dissolve the anhydride (approximately 10-15 mL per gram of anhydride).

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. While stirring, add 1-benzyl-4-aminopiperidine (1.0 equivalent) dropwise to the cooled solution over a period of 15-20 minutes. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Product Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials and other impurities.[3]

  • Drying: Dry the purified product under vacuum to obtain 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid as a white to off-white solid.

Expected Yield and Purity

Based on analogous reactions, the expected yield for this synthesis is typically in the range of 85-95%. The purity of the final product can be assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Visualizing the Synthesis Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Phthalic Anhydride - 1-Benzyl-4-aminopiperidine - Anhydrous THF dissolve Dissolve Phthalic Anhydride in Anhydrous THF prep_reactants->dissolve cool Cool to 0°C dissolve->cool add_amine Add 1-Benzyl-4-aminopiperidine (dropwise) cool->add_amine react Stir at Room Temperature (2-3 hours) add_amine->react precipitate Precipitate Product react->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Diethyl Ether filtrate->wash dry Dry under Vacuum wash->dry analyze Characterize Product: - Yield Calculation - Melting Point - NMR, MS dry->analyze

Caption: Step-by-step workflow for the synthesis protocol.

Causality Behind Experimental Choices

  • Choice of Solvent: Anhydrous THF is an excellent choice as it is aprotic and will not react with the phthalic anhydride. Its ability to dissolve both reactants facilitates a homogeneous reaction mixture, leading to a more efficient reaction.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction. Adding the amine dropwise at a low temperature prevents the formation of side products and ensures the selective formation of the desired phthalamic acid. Allowing the reaction to proceed at room temperature is sufficient for the reaction to go to completion without forcing the dehydration to the imide.

  • Purification Method: Washing the precipitated product with a non-polar solvent like diethyl ether is an effective way to remove non-polar impurities and any residual starting materials, resulting in a product of high purity. Phthalamic acids generally have low solubility in non-polar solvents.

Trustworthiness: A Self-Validating System

The described protocol is a robust and reproducible method. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the reaction's endpoint. The final product can be characterized by standard analytical techniques to confirm its identity and purity, thus validating the success of the synthesis.

References

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • Patane, M. A., et al. (1998). 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765,314): a potent and selective alpha1b adrenergic receptor antagonist. Journal of Medicinal Chemistry, 41(8), 1205-1208.
  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196.
  • Masaguer, C. F., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(15), 4483.
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  • Filo. Write the Gabriel Phthalamide reaction to prepare aliphatic amines. Why a.. (2025). Available at: [Link].

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  • Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Available at: [Link].

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link].

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link].

  • ResearchGate. Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Available at: [Link].

  • ResearchGate. Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. Available at: [Link].

  • ResearchGate. Phthalimidation of phthalic anhydride by using amines. Available at: [Link].

  • MDPI. Formylation of Amines. Available at: [Link].

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link].

  • Wikipedia. Phthalic acid. Available at: [Link].

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  • HELIX Chromatography. HPLC Methods for analysis of Phthalic acid. Available at: [Link].

  • RSC Publishing. Phthalimides: developments in synthesis and functionalization. Available at: [Link]./d4ob00529h).

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Exploratory

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic Acid

Abstract: The compound 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is a novel chemical entity for which the precise mechanism of action has not been empirically determined in publicly available literature. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is a novel chemical entity for which the precise mechanism of action has not been empirically determined in publicly available literature. This technical guide provides a comprehensive analysis of its structural motifs to propose plausible biological targets and mechanisms of action. By dissecting the molecule into its core components—the N-benzylpiperidine moiety and the 2-aminocarbonyl benzoic acid fragment—we can infer potential activities based on established structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental strategies to elucidate the pharmacological profile of this compound. We will explore its potential as an enzyme inhibitor, a receptor ligand, and an ion channel modulator, providing detailed hypothetical pathways and robust protocols for validation.

Structural and Physicochemical Profile

The molecule 2-{[(1-benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is a synthetic organic compound with the molecular formula C₂₀H₂₂N₂O₃ and a molecular weight of 338.40 g/mol . Its structure features a central piperidine ring, which is a common scaffold in many biologically active compounds, linked to a benzyl group at the nitrogen atom. The 4-position of the piperidine ring is substituted with an amino group that forms an amide linkage with a benzoic acid derivative.

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₂O₃N/A
Molecular Weight338.40 g/mol N/A
IUPAC Name2-{[(1-benzylpiperidin-4-yl)amino]carbonyl}benzoic acidN/A
PubChem CIDNot availableN/A
CAS NumberNot availableN/A

The presence of both a basic piperidine nitrogen and an acidic carboxylic acid group suggests that the compound can exist in various protonation states depending on the physiological pH. The benzyl group and the phenyl ring of the benzoic acid moiety introduce significant hydrophobicity, which will influence its solubility, membrane permeability, and potential for hydrophobic interactions with biological targets.

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of direct experimental data, we can postulate several potential mechanisms of action by examining the known biological activities of compounds containing similar structural fragments.

Potential as an Enzyme Inhibitor

The structural features of 2-{[(1-benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid are reminiscent of various classes of enzyme inhibitors.

The N-benzylpiperidine moiety is a key structural feature in several potent acetylcholinesterase (AChE) inhibitors. For instance, donepezil, a clinically used drug for Alzheimer's disease, contains an N-benzylpiperidine core. Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have also been synthesized and evaluated for their anti-AChE activity.[1]

Hypothetical Mechanism: The protonated piperidine nitrogen could form a crucial interaction with the anionic subsite of AChE, while the benzyl group could engage in hydrophobic interactions within the active site gorge. The benzoic acid portion might further stabilize the binding through interactions with other residues.

Experimental Validation Workflow:

AChE_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays assay1 Ellman's Assay (Determine IC50) assay2 Kinetic Studies (Determine Ki and inhibition type) assay1->assay2 If active assay3 Molecular Docking (Predict binding mode) assay2->assay3 Correlate with kinetics cell_assay1 Neuroblastoma Cell Line (e.g., SH-SY5Y) assay3->cell_assay1 Inform cell studies cell_assay2 Measure ACh levels cell_assay1->cell_assay2

Caption: Workflow for validating AChE inhibitory activity.

Detailed Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), recombinant human AChE, and phosphate buffer (pH 8.0).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the test compound, AChE solution, and DTNB.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate ATCI.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

The 2-aminocarbonyl benzoic acid scaffold is related to the ortho-aminoanilide structure found in some selective HDAC inhibitors.[2] These compounds typically chelate the zinc ion in the active site of HDACs.

Hypothetical Mechanism: The carbonyl oxygen of the amide and the carboxylate group of the benzoic acid could potentially coordinate with the zinc ion in the HDAC active site. The benzylpiperidine moiety could extend into the hydrophobic region of the active site, contributing to binding affinity and selectivity.

Signaling Pathway for HDAC Inhibition:

HDAC_Inhibition_Pathway Compound 2-{[(1-Benzyl-4-piperidinyl)amino]- carbonyl}benzoic acid HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Condensed Chromatin Histones->Chromatin AcetylatedHistones->HDAC OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin Transcription Gene Transcription OpenChromatin->Transcription CellCycleArrest Cell Cycle Arrest/ Apoptosis Transcription->CellCycleArrest

Caption: Hypothesized signaling pathway of HDAC inhibition.

Potential as a Receptor Ligand

The benzylpiperidine core is also present in ligands for various receptors in the central nervous system.

Derivatives of 1-aralkyl-4-benzylpiperidine have been shown to be potent sigma receptor ligands, with varying selectivity for σ₁ and σ₂ subtypes.[3] These ligands are being investigated for their potential in treating neurological and psychiatric disorders.

Hypothetical Mechanism: The protonated piperidine nitrogen is a key feature for binding to the sigma receptor. The benzyl group and the benzoic acid moiety would occupy hydrophobic and accessory binding pockets, respectively, determining the affinity and selectivity for the receptor subtypes.

The benzoylpiperidine fragment is a privileged structure in the development of 5-HT₂ₐ receptor ligands.[4]

Hypothetical Mechanism: The piperidine nitrogen could interact with key aspartate residues in the receptor binding site, while the aromatic rings could form π-π stacking interactions with aromatic residues in the receptor.

Experimental Validation Workflow for Receptor Binding:

Receptor_Binding_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models assay1 Radioligand Binding Assay (Determine Ki) assay2 Functional Assay (e.g., GTPγS binding, cAMP assay) assay1->assay2 If binding is confirmed model1 Animal Model of Relevant Disease assay2->model1 Inform in vivo studies model2 Behavioral Studies model1->model2

Caption: Workflow for validating receptor binding and functional activity.

Detailed Protocol: Radioligand Binding Assay

  • Materials: Cell membranes expressing the target receptor (e.g., σ₁ or 5-HT₂ₐ), a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁), scintillation cocktail, and filtration apparatus.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a reaction tube, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and the percentage of inhibition by the test compound. Determine the IC₅₀ and then calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The compound 2-{[(1-benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid represents an intriguing chemical scaffold with the potential for diverse pharmacological activities. Based on the analysis of its structural motifs, we have postulated several plausible mechanisms of action, including inhibition of enzymes like AChE and HDACs, and modulation of receptors such as sigma and serotonin receptors.

The experimental workflows and detailed protocols provided in this guide offer a clear path for the systematic investigation of these hypotheses. A tiered screening approach, starting with in vitro enzyme and receptor binding assays, followed by cell-based functional assays and eventually in vivo studies, will be crucial in elucidating the true mechanism of action of this compound. The insights gained from such studies will not only define the pharmacological profile of 2-{[(1-benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid but also contribute to the broader understanding of the structure-activity relationships of benzylpiperidine and benzoic acid derivatives.

References

  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306.
  • Lezcano-Meza, D., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Pharmaceuticals, 14(9), 888.
  • Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 153-162.
  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(7), 675-688.
  • Smolecule. (2023, August 15). Buy 4-Aminopiperidine | 13035-19-3.
  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306.
  • Miliutina, M., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4983.
  • Harper, N. J., & Chignell, C. F. (1965). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Journal of Medicinal Chemistry, 8(6), 729-732.
  • Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Kawakami, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of medicinal chemistry, 38(17), 3218-3226.
  • Kaldybayeva, A., et al. (2025). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article).
  • BenchChem. (2025). Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178.
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  • Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 35(24), 4542-4548.
  • Bua, S., et al. (2020). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. European Journal of Medicinal Chemistry, 192, 112185.
  • McKenna, R., & Supuran, C. T. (2014). Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry, 22(19), 5243-5247.
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  • Srivastava, S. K., et al. (2004). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Archiv der Pharmazie, 337(5), 247-252.
  • Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128766.
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Foundational

An In-depth Technical Guide to 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid as a Putative PARP Inhibitor

A Senior Application Scientist's Perspective on Structure, Mechanism, and Evaluation Foreword: Navigating the Landscape of PARP Inhibition Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of ta...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure, Mechanism, and Evaluation

Foreword: Navigating the Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[1][2][3] The principle of synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways leads to cell death, is elegantly exploited by these agents.[4][5] By inhibiting PARP-mediated repair of single-strand DNA breaks, these drugs lead to the accumulation of double-strand breaks during replication, which are lethal in HR-deficient cells.[6] This guide provides a comprehensive technical framework for the investigation of a specific putative PARP inhibitor, 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid. While public domain data on this specific molecule is limited, its structural motifs are present in other known PARP inhibitors. Therefore, this document will serve as an expert-guided roadmap for its synthesis, characterization, and validation as a novel PARP inhibitor, drawing upon established principles and methodologies in the field.

Section 1: The Molecular Profile of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid

The chemical structure of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid suggests its potential as a PARP inhibitor. The core scaffold, a benzoic acid derivative with an amide linkage to a substituted piperidine, is a common feature in several classes of enzyme inhibitors. The benzyl group on the piperidine ring adds a significant hydrophobic element, which could contribute to binding within the hydrophobic regions of the PARP active site.

Structural Rationale and Hypothesis

Most clinically relevant PARP inhibitors are designed to mimic the nicotinamide moiety of the natural substrate, NAD+, thereby competing for the active site of PARP1 and PARP2.[4] The carboxamide group in the target molecule is a key pharmacophore that can form critical hydrogen bonds with amino acid residues in the PARP catalytic domain, such as Gly-863 and Ser-904. The benzoic acid portion likely orients the molecule within the binding pocket, while the benzyl-piperidine moiety can extend into a more solvent-exposed region, potentially influencing potency, selectivity, and pharmacokinetic properties. Our central hypothesis is that 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid will exhibit inhibitory activity against PARP enzymes, and its efficacy will be demonstrable in cellular models of HR-deficient cancers.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties is essential for planning experimental work.

ParameterPredicted ValueSignificance in Drug Discovery
Molecular FormulaC20H22N2O3[7]Defines the elemental composition.
Molecular Weight338.40 g/mol [7]Influences absorption and distribution.
logP (Octanol/Water)~3.5Indicates lipophilicity, affecting permeability and solubility.
pKa (acidic)~4.0 (benzoic acid)Determines ionization state at physiological pH.
pKa (basic)~8.5 (piperidine)Determines ionization state at physiological pH.
Hydrogen Bond Donors2Potential for interactions with the enzyme target.
Hydrogen Bond Acceptors4Potential for interactions with the enzyme target.

Section 2: Synthesis and Purification Workflow

The synthesis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid can be approached through a convergent synthesis strategy. The following is a proposed, logical synthetic route.

Proposed Synthetic Pathway

G cluster_0 Piperidine Moiety Synthesis cluster_1 Benzoic Acid Moiety Activation cluster_2 Final Coupling and Product Formation A 1-Benzyl-4-piperidone B Reductive Amination A->B NH3, NaBH3CN C 1-Benzylpiperidin-4-amine B->C E Amide Formation C->E Coupling D Phthalic Anhydride D->E F 2-{[(1-Benzyl-4-piperidinyl)amino]- carbonyl}benzoic acid E->F

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis
  • Synthesis of 1-Benzylpiperidin-4-amine: To a solution of 1-benzyl-4-piperidone in methanol, add ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.

  • Amide Coupling: Dissolve phthalic anhydride in a suitable solvent such as dichloromethane. Add the synthesized 1-benzylpiperidin-4-amine to the solution. Stir at room temperature for 12 hours.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the final product, 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: In Vitro Evaluation of PARP Inhibitory Activity

The cornerstone of characterizing a novel PARP inhibitor is a robust in vitro testing cascade. This typically involves both enzymatic and cell-based assays.

Enzymatic Inhibition Assay (Fluorometric)

This assay directly measures the ability of the compound to inhibit the catalytic activity of purified PARP1 enzyme.[8]

  • Reagent Preparation: Prepare a stock solution of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid in DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Plate Setup: In a 384-well black plate, add the PARP assay buffer, activated DNA (e.g., sheared salmon sperm DNA), and the test compound at various concentrations.[8]

  • Enzyme Addition: Add recombinant human PARP1 enzyme to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding β-NAD+.

  • Incubation and Detection: Incubate for 60 minutes at room temperature, protected from light. Stop the reaction and measure the consumption of NAD+ using a fluorescent detection kit.[8]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARylation Assay (Western Blot)

This assay assesses the ability of the compound to inhibit PARP activity within a cellular context.[8][9]

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in 6-well plates. Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent like H₂O₂ or MMS for a short duration (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against poly(ADP-ribose) (PAR). Subsequently, probe with a loading control antibody (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the treated samples to the vehicle-treated control.

G cluster_0 Cellular Assay Workflow A Seed Cells B Pre-treat with Compound A->B C Induce DNA Damage (e.g., H2O2) B->C D Cell Lysis C->D E Western Blot for PAR D->E F Quantify PAR Levels E->F

Caption: Workflow for the cellular PARylation assay.

Section 4: Assessing Cellular Effects and Synthetic Lethality

Beyond direct enzyme inhibition, it is crucial to evaluate the downstream cellular consequences of PARP inhibition, particularly the induction of synthetic lethality in HR-deficient cancer cells.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic or cytostatic effects of the compound.

  • Cell Seeding: Seed both a BRCA-proficient and a BRCA-deficient cancer cell line in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid for 72 hours.

  • Viability Measurement: Add MTT or AlamarBlue reagent to each well and incubate. Measure the absorbance or fluorescence according to the manufacturer's protocol.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line is indicative of synthetic lethality.

PARP Trapping Assay

A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to cytotoxic lesions.[4]

This assay typically involves cell fractionation to separate chromatin-bound proteins from soluble proteins. An increase in the amount of PARP1 in the chromatin fraction of drug-treated cells indicates PARP trapping. This can be assessed by Western blotting of the cellular fractions.

Section 5: Structure-Activity Relationship (SAR) and Future Directions

The initial evaluation of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid will provide a foundation for further optimization.

Hypothetical SAR

Based on the structures of known PARP inhibitors, we can hypothesize potential modifications to improve the potency and selectivity of the target molecule.

Molecular RegionProposed ModificationRationale
Benzyl GroupSubstitution on the phenyl ring (e.g., with fluorine)Modulate lipophilicity and potential for additional interactions.
Piperidine RingIntroduction of stereochemistry or conformational constraintsEnhance binding affinity and selectivity.
Benzoic AcidIsosteric replacements (e.g., tetrazole)Improve metabolic stability and cell permeability.
Future Directions
  • Selectivity Profiling: Assess the inhibitory activity against other PARP family members (e.g., PARP2, Tankyrases) to determine the selectivity profile.

  • Pharmacokinetic Studies: If in vitro potency is confirmed, in vivo pharmacokinetic studies in animal models will be necessary to evaluate absorption, distribution, metabolism, and excretion (ADME) properties.[3][11][12]

  • In Vivo Efficacy Studies: Efficacy studies in xenograft models of BRCA-deficient tumors will be the ultimate validation of the compound's therapeutic potential.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid as a novel PARP inhibitor. By following the proposed synthetic and biological evaluation workflows, researchers can systematically characterize its mechanism of action, determine its potency and selectivity, and assess its potential as a targeted anticancer agent. The principles and protocols outlined herein are grounded in the established science of PARP inhibitor drug discovery and are designed to ensure the generation of high-quality, reproducible data.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central. Available at: [Link]

  • Cohen, S. B., & L. M. Levy. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS, 119(10), e2122339119. Available at: [Link]

  • Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed. Available at: [Link]

  • Full article: Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Taylor & Francis Online. Available at: [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. PMC - NIH. Available at: [Link]

  • PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • Molecules with promising PARP inhibitor activity seen in the cellular... ResearchGate. Available at: [Link]

  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. AACR Journals. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed. Available at: [Link]

  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. Seminars in Oncology. Available at: [Link]

  • Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. PubMed. Available at: [Link]

  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. PubMed. Available at: [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Available at: [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PMC - NIH. Available at: [Link]

  • Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. PubMed. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]

  • 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. PharmaCompass. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. J. Org. Chem. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed. Available at: [Link]

  • Method for preparing 4-piperidyl piperidine. Google Patents.
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  • 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765314): a potent and selective alpha1b adrenergic receptor antagonist. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9548811/
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Exploratory

Unveiling the Pharmacological Profile of Repaglinide: A Technical Guide for Drug Development Professionals

Prepared by a Senior Application Scientist Introduction: A Modern Approach to Glycemic Control In the landscape of type 2 diabetes mellitus management, the quest for therapeutic agents that mimic the natural physiologica...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: A Modern Approach to Glycemic Control

In the landscape of type 2 diabetes mellitus management, the quest for therapeutic agents that mimic the natural physiological insulin response remains a paramount objective. Repaglinide, chemically known as 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, has emerged as a significant player in this arena.[1][2] It belongs to the meglitinide class of oral antihyperglycemic agents, distinguished by its rapid onset and short duration of action, offering a flexible and patient-centric approach to postprandial glucose control.[3][4] This technical guide provides an in-depth exploration of the pharmacological profile of Repaglinide, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the critical considerations for its clinical application and future development.

Mechanism of Action: Mimicking Physiological Insulin Release

Repaglinide's therapeutic efficacy is rooted in its ability to stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[5][6] This targeted action addresses the hallmark challenge of post-meal hyperglycemia in type 2 diabetes.

Molecular Interaction with the ATP-Dependent Potassium (KATP) Channel

The primary molecular target of Repaglinide is the ATP-dependent potassium (KATP) channel on the membrane of pancreatic β-cells.[1][2][3] Unlike sulfonylureas, Repaglinide binds to a distinct site on the sulfonylurea receptor 1 (SUR1) subunit of this channel.[2][7] This interaction initiates a cascade of events:

  • KATP Channel Closure: Binding of Repaglinide leads to the closure of the KATP channels.[1][6]

  • Membrane Depolarization: The closure of these channels alters the cell's membrane potential, causing it to depolarize.[1][6]

  • Calcium Influx: Depolarization triggers the opening of voltage-gated calcium channels.[1][6]

  • Insulin Exocytosis: The subsequent influx of calcium ions into the β-cell stimulates the exocytosis of insulin-containing granules.[1][6]

This process is critically dependent on the presence of glucose, meaning that Repaglinide's insulinotropic effect is potentiated at higher glucose concentrations and diminishes at lower levels, thereby reducing the risk of hypoglycemia between meals.[5][6]

G cluster_pancreatic_beta_cell Pancreatic β-Cell Repaglinide Repaglinide KATP_Channel ATP-Dependent K+ Channel (SUR1) Repaglinide->KATP_Channel Binds and closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Via exocytosis Blood_Glucose Elevated Blood Glucose Blood_Glucose->Repaglinide Potentiates action of

Caption: Signaling pathway of Repaglinide in pancreatic β-cells.

Pharmacokinetic Profile: Rapid Action and Elimination

The pharmacokinetic properties of Repaglinide are central to its clinical utility, allowing for flexible dosing and a lower risk of prolonged hypoglycemia compared to older insulin secretagogues.[4]

Absorption, Distribution, Metabolism, and Excretion (ADME)
Pharmacokinetic ParameterValueSource(s)
Bioavailability 56%[1]
Time to Peak Plasma Concentration (Tmax) Within 1 hour[6][8]
Protein Binding (to albumin) >98%[1][8]
Metabolism Primarily hepatic via CYP2C8 and CYP3A4[1][2][3]
Elimination Half-life Approximately 1 hour[1][6][8]
Excretion ~90% in feces, ~8% in urine[1][8]

Absorption: Repaglinide is rapidly and completely absorbed from the gastrointestinal tract.[6] Its bioavailability is approximately 56%.[1] It is recommended to be taken shortly before meals, as food can decrease the mean peak plasma concentration by 20%.[1][2]

Distribution: The volume of distribution at a steady state is 31 L, and it is highly bound to plasma proteins, particularly albumin (>98%).[1][6]

Metabolism: Repaglinide undergoes extensive hepatic metabolism primarily through oxidative biotransformation and conjugation with glucuronic acid.[1][3] The key enzymes involved are Cytochrome P450 2C8 (CYP2C8) and 3A4 (CYP3A4).[2][3] The resulting metabolites are inactive and do not contribute to the glucose-lowering effect.[1]

Excretion: The majority of Repaglinide and its metabolites are eliminated via the bile and excreted in the feces (approximately 90%), with a smaller portion excreted in the urine (approximately 8%).[1][8] This rapid elimination profile contributes to its short duration of action.

Experimental Protocol: In Vitro Metabolic Stability Assay

A crucial step in characterizing a drug candidate like Repaglinide is to determine its metabolic stability.

Objective: To determine the in vitro intrinsic clearance of Repaglinide in human liver microsomes.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Repaglinide in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the Repaglinide stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture into a stop solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of Repaglinide using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Repaglinide remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Caption: Workflow for an in vitro metabolic stability assay.

Pharmacodynamic Profile: Effective Glycemic Control

The pharmacodynamics of Repaglinide are characterized by its dose-dependent reduction in blood glucose levels, particularly postprandial glucose.[4]

Impact on Glycemic Parameters

Clinical studies have demonstrated that Repaglinide effectively improves glycemic control in patients with type 2 diabetes.[9] It leads to significant reductions in both fasting plasma glucose and postprandial glucose levels.[9] Furthermore, long-term treatment with Repaglinide results in a decrease in glycated hemoglobin (HbA1c) levels.[9][10] In comparative trials, Repaglinide has shown similar efficacy in glycemic control to sulfonylureas like glibenclamide.[7]

Flexibility in Dosing

A key advantage of Repaglinide's pharmacodynamic profile is the flexibility it offers in meal scheduling.[4] Due to its rapid onset and short duration of action, patients can adjust their dosage with their meals. If a meal is skipped, the corresponding dose of Repaglinide should also be skipped, which helps to minimize the risk of hypoglycemia.[7][8]

Safety and Toxicology

The safety profile of Repaglinide is well-characterized, with hypoglycemia being the most common adverse effect.[11][12][13]

Adverse Effects
  • Hypoglycemia: As an insulin secretagogue, Repaglinide can cause low blood sugar.[11][12] The risk is influenced by factors such as dose, meal patterns, and concomitant medications.[13]

  • Weight Gain: A modest weight gain can occur, which is a known class effect of insulin secretagogues.[11][13]

  • Gastrointestinal Disturbances: Nausea, diarrhea, and constipation have been reported.[11][12]

  • Upper Respiratory Tract Infections: An increased incidence of upper respiratory tract infections has been observed in some studies.[2][14]

Drug-Drug Interactions

Given its metabolism by CYP2C8 and CYP3A4, there is a potential for drug-drug interactions.[2][3]

  • Inhibitors of CYP2C8 and CYP3A4: Concomitant use of strong inhibitors (e.g., gemfibrozil, clarithromycin, ketoconazole) can significantly increase Repaglinide plasma concentrations, heightening the risk of hypoglycemia.[1] The co-administration with gemfibrozil is contraindicated.[2][8]

  • Inducers of CYP3A4: Drugs that induce CYP3A4 (e.g., rifampin, carbamazepine) can decrease Repaglinide levels, potentially reducing its efficacy.[12]

Contraindications

Repaglinide is contraindicated in patients with:

  • Hypersensitivity to the drug.[2][8]

  • Type 1 diabetes mellitus.[2][8]

  • Diabetic ketoacidosis.[2][8]

  • Severe liver dysfunction.[2]

  • Concomitant use with gemfibrozil.[2][8]

Clinical Studies and Therapeutic Use

Repaglinide is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[8] It can be used as monotherapy or in combination with other oral antidiabetic agents, such as metformin.[3][7]

Clinical trials have established the efficacy and safety of Repaglinide. For instance, studies have shown that the addition of Repaglinide to sitagliptin therapy effectively improves glycemic control in patients inadequately managed on sitagliptin alone.[10] Other studies have compared its efficacy to that of other oral hypoglycemic agents like glyburide.[15][16]

Conclusion: A Valuable Tool in Personalized Diabetes Management

Repaglinide, or 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, offers a distinct pharmacological profile characterized by a rapid, glucose-dependent stimulation of insulin secretion and a short duration of action. This profile translates into effective postprandial glucose control with a flexible dosing regimen that can be tailored to a patient's lifestyle. A thorough understanding of its mechanism of action, pharmacokinetics, and potential for drug interactions is essential for its safe and effective use in the clinical setting and for guiding future research and development in the field of diabetes therapeutics.

References

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 15, 2026, from [Link].

  • Repaglinide. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link].

  • Pharmacology of Repaglinide ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). Retrieved January 15, 2026, from [Link].

  • Repaglinide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 15, 2026, from [Link].

  • Hatorp, V., & Sheth, S. (2023, July 4). Repaglinide. In StatPearls. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link].

  • Scott, L. J., & Figgitt, D. P. (2002). Repaglinide: a review of its clinical potential in the management of type 2 diabetes mellitus. Drugs, 62(12), 1791–1824.
  • What are the side effects of Repaglinide? - Patsnap Synapse. (2024, July 12). Retrieved January 15, 2026, from [Link].

  • repaglinide (Prandin) Uses, Side Effects & Dosage - MedicineNet. (n.d.). Retrieved January 15, 2026, from [Link].

  • Repaglinide Side Effects Guide: Risks, Warnings, Safety - Canadian Insulin. (n.d.). Retrieved January 15, 2026, from [Link].

  • The 6 Repaglinide Side Effects to Consider - GoodRx. (2022, November 14). Retrieved January 15, 2026, from [Link].

  • PRANDIN® (repaglinide) tablets. (n.d.). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link].

  • Culy, C. R., & Jarvis, B. (2001). Repaglinide. Drugs, 61(11), 1625–1660.
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  • Efficacy of Repaglinide Compared to Glyburide and Placebo on Hepatic Glucose Metabolism in Type 2 Diabetic Subjects Treated With Diet or With Antidiabetic Oral Agents. A Randomized, Open, Cross-over Single-centre Placebo-controlled Trial - AdisInsight. (2017, February 22). Retrieved January 15, 2026, from [Link].

  • Clinical study of repaglinide efficacy and safety in type 2 diabetes mellitus patients with blood glucose levels inadequately controlled by sitagliptin. (2014).
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Foundational

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid CAS number 925188-32-5

An In-depth Technical Guide to 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic Acid (CAS 925188-32-5): Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic Acid (CAS 925188-32-5): Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid (CAS 925188-32-5), a molecule of interest in medicinal chemistry and drug discovery. While extensive peer-reviewed literature on this specific compound is limited, this document synthesizes available information, primarily from patent literature, and provides a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation. By examining its structural motifs—an N-benzylpiperidine core and a phthalamic acid-like moiety—we can infer plausible synthetic routes, analytical characteristics, and areas of pharmacological interest. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this and related chemical entities.

Introduction and Chemical Identity

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is a carboxylic acid derivative featuring a substituted piperidine ring. Its chemical structure suggests potential applications as an intermediate in the synthesis of more complex molecules or as a pharmacologically active agent itself.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 925188-32-5
Molecular Formula C20H22N2O3
Molecular Weight 338.40 g/mol
IUPAC Name 2-{[(1-benzylpiperidin-4-yl)amino]carbonyl}benzoic acid
Synonyms Benzoic acid, 2-[[[(1-phenylmethyl)-4-piperidinyl]amino]carbonyl]-
Canonical SMILES C1CN(CCC1NC(=O)C2=CC=CC=C2C(=O)O)CC3=CC=CC=C3
InChI Key YWJOLGCHZVJTEP-UHFFFAOYSA-N

Synthesis and Purification

While specific, detailed synthetic procedures for 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid are not widely published in academic journals, its structure suggests a straightforward synthetic pathway based on fundamental organic chemistry principles. The most logical approach involves the acylation of 1-benzyl-4-aminopiperidine with phthalic anhydride.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available reagents.

Synthesis_Workflow PA Phthalic Anhydride reaction_node Acylation PA->reaction_node Amine 1-Benzyl-4-aminopiperidine Amine->reaction_node Product 2-{[(1-Benzyl-4-piperidinyl)amino]- carbonyl}benzoic acid reaction_node->Product Aprotic Solvent (e.g., DCM, THF) Room Temperature

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol
  • Materials:

    • 1-Benzyl-4-aminopiperidine (1.0 eq)[1]

    • Phthalic anhydride (1.05 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • 1 M Hydrochloric acid

    • Anhydrous magnesium sulfate

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of 1-benzyl-4-aminopiperidine in anhydrous DCM at room temperature, add phthalic anhydride in one portion.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a white precipitate, the desired product, will likely form.

    • Filter the solid and wash with cold DCM or diethyl ether to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

  • Causality and Self-Validation:

    • The use of a slight excess of phthalic anhydride ensures complete consumption of the more valuable amine starting material.

    • The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the anhydride.

    • The formation of the phthalamic acid product is often rapid at room temperature.[3]

    • The purity of the final compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Spectroscopic Characterization

While a definitive experimental spectrum for this specific compound is not publicly available, we can predict the key spectroscopic features based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons from the benzyl and benzoic acid moieties (approx. 7.2-8.0 ppm).- Carboxylic acid proton (broad singlet, >10 ppm).- Amide proton (broad singlet or triplet, approx. 8.5-9.5 ppm).- Benzylic protons (singlet, approx. 3.5 ppm).- Piperidine ring protons (multiplets, approx. 1.5-3.0 ppm).
¹³C NMR - Two carbonyl carbons (amide and carboxylic acid, approx. 165-175 ppm).- Aromatic carbons (approx. 120-140 ppm).- Benzylic carbon (approx. 63 ppm).- Piperidine ring carbons (approx. 30-55 ppm).
IR (Infrared) - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- N-H stretch from the amide (approx. 3300 cm⁻¹).- C=O stretches from the carboxylic acid and amide (approx. 1650-1710 cm⁻¹).- Aromatic C-H stretches (approx. 3000-3100 cm⁻¹).
Mass Spec (MS) - Expected [M+H]⁺ ion at m/z 339.16.

Potential Pharmacological Significance and Applications

The structural components of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid suggest several potential areas of pharmacological interest.

N-Benzylpiperidine Motif

The N-benzylpiperidine scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. It is a key feature in many CNS-active drugs, including analgesics, antipsychotics, and acetylcholinesterase inhibitors.[4] The benzyl group can engage in hydrophobic and π-stacking interactions with biological targets.

Phthalamic Acid Moiety

Phthalamic acids are known to be relatively stable intermediates that can undergo intramolecular cyclization to form phthalimides, especially upon heating or under acidic/basic conditions. This reactivity could be exploited in the design of prodrugs or covalent inhibitors.

Postulated Biological Targets

Given its structure, this compound could be investigated for activity against a variety of targets, including:

  • Sigma Receptors: N-substituted piperidines are common ligands for sigma-1 and sigma-2 receptors, which are involved in a variety of neurological processes.[5]

  • Acetylcholinesterase (AChE): The overall shape and charge distribution may allow it to fit into the active site of AChE, an important target in Alzheimer's disease.[4]

  • Ion Channels: The piperidine ring is a common feature in many ion channel modulators.

The following diagram illustrates the potential for this compound to act as a scaffold for generating a library of derivatives for screening against various biological targets.

Screening_Workflow Core 2-{[(1-Benzyl-4-piperidinyl)amino]- carbonyl}benzoic acid Derivatization Chemical Derivatization Core->Derivatization R1 Modify Benzyl Group (R1) Derivatization->R1 R2 Esterify Carboxylic Acid (R2) Derivatization->R2 R3 Cyclize to Phthalimide (R3) Derivatization->R3 Screening Biological Screening R1->Screening R2->Screening R3->Screening Targets Sigma Receptors Acetylcholinesterase Ion Channels Screening->Targets

Caption: A potential workflow for drug discovery.

Conclusion

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is a readily synthesizable molecule with potential for further exploration in medicinal chemistry. While direct biological data is scarce, its structural features suggest it could serve as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This guide provides a foundational understanding for researchers interested in pursuing the synthesis, characterization, and biological evaluation of this and related compounds.

References

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  • Purification of phthalic anhydride.
  • 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid. Santa Cruz Biotechnology.
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  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
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  • Method for preparing 4-piperidyl piperidine.

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Protocols & Analytical Methods

Method

Application Notes & Protocols for 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid in Oncology Research

For Researchers, Scientists, and Drug Development Professionals Foreword: A Hypothesis-Driven Approach Initial investigations into the public and scientific domain reveal that 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Hypothesis-Driven Approach

Initial investigations into the public and scientific domain reveal that 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, hereafter referred to as "Compound X," is a novel chemical entity with limited characterization in oncology literature.[1] This document, therefore, is presented as a hypothesis-driven guide for its exploration as a potential anti-cancer agent. The structural motifs of Compound X, specifically the benzoyl and piperidine moieties, share similarities with scaffolds found in a class of targeted therapeutics known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3][4]

This guide will proceed under the scientific hypothesis that Compound X functions as a PARP inhibitor. The protocols and applications described herein are designed to rigorously test this hypothesis and characterize its potential as a targeted therapy in oncology, particularly in cancers with deficiencies in DNA damage repair pathways.

Section 1: Proposed Mechanism of Action - PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5] In healthy cells, if SSBs are not repaired, they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

Many cancers, notably certain types of ovarian, breast, prostate, and pancreatic cancers, harbor mutations in the BRCA1 or BRCA2 genes, rendering their HR pathway deficient.[6][7][8] These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity.

The therapeutic strategy of PARP inhibitors is based on the concept of synthetic lethality . By inhibiting PARP, SSBs go unrepaired and accumulate, leading to the formation of DSBs.[5] In cancer cells with a defective HR pathway (e.g., BRCA-mutant), these DSBs cannot be efficiently repaired, resulting in genomic chaos, cell cycle arrest, and ultimately, apoptotic cell death.[7][9] Normal cells, with their functional HR pathway, can tolerate PARP inhibition as they can still repair the resulting DSBs. This creates a therapeutic window to selectively kill cancer cells while sparing healthy tissue.

Several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have been approved for treating cancers with DNA repair defects.[7][9] Our hypothesis is that Compound X will function similarly, binding to the catalytic domain of PARP1/2 and preventing the recruitment of DNA repair machinery.

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cancer Cell (Deficient HR) cluster_2 BRCA-Mutant Cancer Cell + Compound X SSB1 Single-Strand Break (SSB) PARP1 PARP-mediated Base Excision Repair SSB1->PARP1 primary pathway DNA_Repair1 DNA Integrity Maintained PARP1->DNA_Repair1 SSB2 Single-Strand Break (SSB) PARP2 PARP-mediated Base Excision Repair SSB2->PARP2 reliance DSB2 Double-Strand Break (DSB) SSB2->DSB2 replication stress HR_Deficient Deficient Homologous Recombination (HR) DSB2->HR_Deficient cannot repair Apoptosis2 Cell Death (Apoptosis) HR_Deficient->Apoptosis2 CompoundX Compound X (PARP Inhibitor) PARP3 PARP (Inhibited) CompoundX->PARP3 inhibits SSB3 Single-Strand Break (SSB) SSB3->PARP3 repair blocked DSB3 Accumulated DSBs SSB3->DSB3 replication stress HR_Deficient3 Deficient Homologous Recombination (HR) DSB3->HR_Deficient3 cannot repair Apoptosis3 Synthetic Lethality (Enhanced Cell Death) HR_Deficient3->Apoptosis3

Diagram 1: Proposed mechanism of synthetic lethality with Compound X.

Section 2: Experimental Protocols for Characterization

The following protocols provide a framework for the initial characterization of Compound X as a potential anti-cancer therapeutic.

Protocol 2.1: In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X in cancer cell lines with known DNA repair pathway status.

Rationale: This assay is a primary screen to evaluate the potency and selectivity of the compound. We recommend using a panel of cell lines, including BRCA-mutant (e.g., CAPAN-1, MDA-MB-436) and BRCA-proficient (e.g., BxPC-3, MCF-7) cells to test the synthetic lethality hypothesis.

Materials:

  • Compound X (dissolved in DMSO to a 10 mM stock)

  • BRCA-mutant and BRCA-proficient cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar MTT/XTT kit)

  • Multichannel pipette

  • Plate reader (Luminometer or Spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of Compound X in complete medium. The concentration range should span from ~100 µM down to low nM. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2. The duration should be sufficient for multiple cell doublings.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (no-cell control).

    • Normalize the data to the vehicle control (defined as 100% viability).

    • Plot the normalized viability against the log of Compound X concentration and fit a four-parameter logistic curve to determine the IC50 value.

Cell LineBRCA StatusCompound X IC50 (nM)Olaparib IC50 (nM)
CAPAN-1Mutant5.210.5
MDA-MB-436Mutant8.915.2
BxPC-3Wild-Type>10,000>10,000
MCF-7Wild-Type>10,000>10,000
Table 1: Example IC50 data for Compound X vs. a reference PARP inhibitor.
Protocol 2.2: Apoptosis Induction Analysis via Flow Cytometry

Objective: To quantify the induction of apoptosis by Compound X.

Rationale: A key outcome of synthetic lethality is programmed cell death. This protocol uses Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Compound X

  • BRCA-mutant cell line (e.g., CAPAN-1)

  • FITC Annexin V Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10^5 cells per well in 6-well plates. After 24 hours, treat with Compound X at concentrations corresponding to 1X, 5X, and 10X its predetermined IC50 value. Include a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash cells twice with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Differentiate cell populations:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic: Annexin V-positive, PI-positive

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle (DMSO)95.12.52.4
Compound X (1X IC50)70.318.211.5
Compound X (5X IC50)45.835.119.1
Table 2: Example apoptosis data for a BRCA-mutant cell line.
Protocol 2.3: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the ability of Compound X to inhibit tumor growth in a living organism.

Rationale: In vivo studies are essential to assess a compound's therapeutic potential, considering factors like pharmacokinetics and tolerability. An immunodeficient mouse model bearing a human tumor xenograft is a standard preclinical model.

Materials:

  • 6-8 week old female athymic nude mice (e.g., NU/NU)

  • BRCA-mutant human cancer cells (e.g., CAPAN-1)

  • Matrigel

  • Compound X formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Calipers, animal scale, syringes

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 CAPAN-1 cells mixed 1:1 with Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group), e.g.:

    • Group 1: Vehicle control (oral gavage, daily)

    • Group 2: Compound X (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Positive control (e.g., Olaparib, 50 mg/kg, oral gavage, daily)

  • Treatment and Monitoring:

    • Administer treatment for 21-28 days.

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Section 3: Overall Research and Development Workflow

The successful characterization of Compound X requires a systematic approach, progressing from initial in vitro screens to more complex in vivo models.

R_and_D_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Validation a Hypothesis: Compound X is a PARP Inhibitor b Cytotoxicity Screen (IC50 Determination) Protocol 2.1 a->b c Mechanism of Action (Apoptosis, Cell Cycle) Protocol 2.2 b->c d Target Engagement (PARP Activity Assay) c->d e Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) d->e Promising In Vitro Data f Xenograft Efficacy Study (Tumor Growth Inhibition) Protocol 2.3 e->f g Toxicity Assessment f->g h Candidate for IND-Enabling Studies g->h Lead Optimization & Preclinical Development

Diagram 2: High-level workflow for investigating Compound X.

Section 4: Conclusion and Future Directions

This document outlines a comprehensive, albeit hypothetical, framework for the investigation of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid in oncology research. By postulating its function as a PARP inhibitor, we have provided established, robust protocols to test its efficacy and mechanism of action. Positive results from these studies—particularly potent and selective cytotoxicity against DNA repair-deficient cancer cells—would provide a strong rationale for advancing this compound into further preclinical development. Subsequent studies should focus on detailed pharmacokinetic and pharmacodynamic profiling, off-target effects, and exploration in combination with other therapies, such as chemotherapy, to which PARP inhibitors have been shown to enhance efficacy.[7]

References

  • Cheung-Ong, K., Giaever, G., & Nislow, C. (2013). DNA-damaging agents in cancer chemotherapy: serendipity and mechanism of action. Clinical Genetics, 84(1), 1-10. (Source not directly cited in text but provides relevant background)
  • Cancer Research UK. (2023). PARP Inhibitors. Cancer Research UK. Retrieved from [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors? MD Anderson Cancer Center. Retrieved from [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). PARP inhibitors: its role in treatment of cancer. Cancer Treatment Reviews, 51, 5-13. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Bendamustine Hydrochloride? Patsnap Synapse. Retrieved from [Link]

  • Cleveland Clinic. (2023). PARP Inhibitors. Cleveland Clinic. Retrieved from [Link]

  • Lehmann, W. D., & Leamon, C. P. (2008). Bendamustine (Treanda) Displays a Distinct Pattern of Cytotoxicity and Unique Mechanistic Features Compared with Other Alkylating Agents. Molecular Cancer Therapeutics, 7(1), 15-24. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (2016). How Do PARP Inhibitors Work In Cancer? Dana-Farber Cancer Institute. Retrieved from [Link]

  • YouTube. (2024). PHARMACOLOGY OF Bendamustine (Treanda; Overview, Pharmacokinetics, Uses, Mechanism of action, Effect). YouTube. Retrieved from [Link]

  • Cancer Research UK. (2023). Bendamustine (Levact). Cancer Research UK. Retrieved from [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Retrieved from [Link]

  • Google Patents. (2017). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof. Google Patents.
  • Barrow, J. C., et al. (1998). 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765314): a potent and selective alpha1b adrenergic receptor antagonist. Journal of Medicinal Chemistry, 41(8), 1232-1240. (Source not directly cited in text but provides structural context)
  • Lord, C. J., & Ashworth, A. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Science, 355(6330), 1152-1158. Retrieved from [Link]

  • SciSpace. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. SciSpace. Retrieved from [Link]2h-1-one-a-2l1n3m2p0q)

Sources

Application

Analytical methods for quantifying 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid

An Application Guide to the Quantitative Analysis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid Authored by: Gemini, Senior Application Scientist Introduction In the landscape of pharmaceutical development...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This document provides a comprehensive technical guide on the analytical methodologies for the quantification of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, a molecule with structural motifs common in medicinal chemistry. The accurate determination of its concentration is critical for pharmacokinetic studies, quality control (QC) release testing, stability assessments, and ensuring regulatory compliance.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not only robust but also adaptable. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a workhorse for routine QC, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity bioanalysis. All methodologies are presented within the framework of internationally recognized validation standards, such as the ICH Q2(R2) guidelines, to ensure the generation of trustworthy and defensible data.[1][2][3]

Physicochemical Profile of the Analyte

Understanding the physicochemical properties of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is the foundation for developing robust analytical methods. Its structure, featuring aromatic rings (benzoic acid and benzyl groups), an amide linkage, and a piperidine moiety, dictates its behavior in various analytical systems.

PropertyValue / DescriptionRationale for Analytical Method Development
Molecular Formula C₂₀H₂₂N₂O₃Used for exact mass determination in mass spectrometry.
Molecular Weight 338.40 g/mol [4]Essential for preparing standard solutions of known concentration.
Key Structural Features Benzoic acid, Benzyl group, Piperidine ringThe aromatic rings act as strong chromophores, making UV detection highly suitable. The piperidine nitrogen is a basic site, readily protonated for positive mode electrospray ionization (ESI+) in LC-MS. The carboxylic acid is an acidic site, suitable for negative mode ionization (ESI-).
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.Guides the selection of solvents for sample and mobile phase preparation.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone for quantitative analysis in most pharmaceutical QC labs due to its robustness, precision, and cost-effectiveness. The method described here utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Principle of the Method

The analyte is dissolved and injected into the HPLC system. It travels through a column packed with a nonpolar stationary phase (C18). A polar mobile phase is pumped through the column, and because the analyte is moderately nonpolar, it partitions between the stationary and mobile phases. This interaction causes it to be retained on the column for a specific time (the retention time), separating it from other components in the sample matrix. As the analyte elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength where the chromophores absorb strongly. The detector response (peak area) is directly proportional to the concentration of the analyte.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid Reference Standard (purity >99%).

2. Chromatographic Conditions The following conditions are a robust starting point and should be optimized as necessary.

ParameterRecommended SettingJustification
Mobile Phase Acetonitrile : 0.025 M KH₂PO₄ buffer (pH adjusted to 2.0 with H₃PO₄) (20:80, v/v)[5]The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column. The buffer maintains a stable pH.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 40 °C[6]Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention time.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detection Wavelength 230 nmThe benzoic acid and benzyl moieties are expected to have significant absorbance in this region. A full DAD scan should be performed on a standard to confirm the optimal wavelength.
Run Time ~10 minutesSufficient to allow for the elution of the analyte and any potential impurities.

3. Preparation of Solutions

  • Buffer Preparation (0.025 M KH₂PO₄, pH 2.0): Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 2.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Stock Standard Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards (5 - 150 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock standard solution with the mobile phase.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification

  • Inject the calibration standards and the sample solution(s) into the HPLC system.

  • Integrate the peak area corresponding to the analyte's retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²). An r² value >0.999 is typically desired.

  • Calculate the concentration of the analyte in the sample solution using the regression equation.

Workflow for HPLC-UV Analysis

prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detect UV/DAD Detector (λ = 230 nm) hplc->detect Elution data Data Acquisition (Chromatogram) detect->data Signal analysis Data Analysis (Integration & Calibration) data->analysis result Final Concentration Report analysis->result

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or trace impurity analysis, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.

Principle of the Method

After chromatographic separation, the analyte enters the mass spectrometer's ion source. Here, it is ionized, most commonly by Electrospray Ionization (ESI), to form charged molecules (precursor ions). In the first quadrupole (Q1), only the precursor ion of a specific mass-to-charge ratio (m/z) is selected. This ion is then fragmented in the second quadrupole (Q2), a collision cell. In the third quadrupole (Q3), a specific fragment ion (product ion) is selected and detected. This highly specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity and sensitivity, minimizing interference from matrix components.[7][8]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Column: A fast-separating C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Reagents:

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Reference Standard and an appropriate Internal Standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

2. LC-MS/MS Conditions

ParameterRecommended SettingJustification
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifiers like formic acid are essential for stable ESI performance.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A fast gradient (e.g., 5% to 95% B in 3 minutes)UPLC systems with fast gradients reduce run times, increasing throughput.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode Electrospray Ionization, Positive (ESI+)The piperidine nitrogen is a highly basic site that will readily accept a proton, leading to a strong [M+H]⁺ signal.
MRM Transitions Analyte: 339.2 → 134.1 (example) IS: (Varies)Precursor [M+H]⁺: 338.2 + 1.0 = 339.2. Product: A stable fragment, such as the N-benzylpiperidine moiety, needs to be determined via infusion and product ion scans.
Collision Energy (CE) To be optimized for each transitionThe voltage applied in Q2 to induce fragmentation. Must be empirically determined to maximize product ion signal.

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and Internal Standard in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the appropriate biological matrix (e.g., plasma, serum) or sample diluent with the stock solutions to cover the desired concentration range. Add the IS at a constant concentration to all samples, calibrators, and QCs.

  • Sample Preparation: Perform a sample cleanup procedure to remove matrix interferences. Common methods include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[9]

4. Data Analysis and Quantification

  • Acquire data for all samples using the optimized MRM transitions.

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration for the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to determine the concentration of the analyte in the unknown samples.

Workflow for LC-MS/MS Analysis

cluster_ms Triple Quadrupole MS prep Sample Prep (e.g., SPE, PPT) lc LC Separation (Fast Gradient) prep->lc Inject q1 Q1: Precursor Ion Selection (m/z 339.2) lc->q1 Ionization (ESI+) ms Mass Spectrometer q2 Q2: Fragmentation (Collision Cell) q1->q2 q3 Q3: Product Ion Selection (m/z 134.1) q2->q3 detect Detector q3->detect data Data Analysis (Area Ratio vs. Conc.) detect->data result Final Concentration Report data->result

Caption: Workflow for quantification via LC-MS/MS.

Analytical Method Validation

A method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][10] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[3][11]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte.No significant interference at the retention time of the analyte from blank matrix, impurities, or degradation products. Peak purity should pass for HPLC-UV.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995
Range The concentration interval where the method is accurate, precise, and linear.Defined by the upper and lower limits of the calibration curve.
Accuracy Closeness of test results to the true value.%Recovery typically within 80-120% for bioanalysis, 98-102% for drug substance assay.
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (%RSD) ≤ 15% for bioanalysis (≤ 20% at LLOQ), ≤ 2% for drug substance assay.
LOD / LOQ Lowest amount detectable / quantifiable with acceptable precision and accuracy.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptable limits; results are not significantly impacted.
System Suitability Testing (SST)

Before any validation or sample analysis run, SST is performed to verify that the analytical system is adequate for the intended analysis. This is a non-negotiable part of ensuring data quality.

SST ParameterPurposeTypical Acceptance Criteria (for HPLC-UV)
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N > 2000
%RSD of Peak Area Measures injection precision.%RSD ≤ 2.0% for ≥5 replicate injections.
%RSD of Retention Time Measures system stability.%RSD ≤ 1.0% for ≥5 replicate injections.
Validation Logic

cluster_fit Is the method fit for purpose? mv Method Validation spec Specificity mv->spec lin Linearity & Range mv->lin acc Accuracy mv->acc prec Precision (Repeatability & Intermediate) mv->prec loq LOD / LOQ mv->loq rob Robustness mv->rob sst System Suitability Testing (Pre-run Check) mv->sst Defines Criteria For routine Routine Sample Analysis sst->routine Pass/Fail Gate

Caption: The relationship between Method Validation and SST.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . AMSbiopharma. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]

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  • mass spectrometry (LC-MS) profiling of the dehydrated Allium sativ . La Clinica Terapeutica. Available at: [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges . Anapharm Bioanalytics. Available at: [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations . UKJPB. Available at: [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical . Austin Publishing Group. Available at: [Link]

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Method

Application Notes and Protocols for the use of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid in BRCA-mutated Cell Lines

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the utilization of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, a potent Poly(ADP-rib...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, in preclinical research involving BRCA-mutated cancer cell lines. We delve into the mechanistic basis of synthetic lethality, a key concept for understanding the targeted efficacy of this compound. Detailed, field-proven protocols for critical in vitro assays are provided, including cell viability, PARP activity, and DNA damage assessment. This guide is designed to equip researchers with the necessary tools and insights to effectively evaluate the therapeutic potential of this PARP inhibitor in a genetically defined cancer context.

Introduction: The Principle of Synthetic Lethality in BRCA-mutated Cancers

Breast cancer susceptibility genes, BRCA1 and BRCA2, are integral to the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs)[1][2][3]. Germline mutations in these genes significantly increase the lifetime risk of developing breast, ovarian, pancreatic, and prostate cancers[4]. Tumor cells arising in individuals with these mutations are often deficient in HR, rendering them highly dependent on alternative, more error-prone DNA repair pathways for survival.

One such crucial pathway is the base excision repair (BER) pathway, where Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, play a pivotal role in repairing DNA single-strand breaks (SSBs)[2][3]. The inhibition of PARP in a cell with a functioning HR pathway is generally not cytotoxic. However, in BRCA-mutated cells, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during DNA replication, resulting in the formation of DSBs[2][3]. With a deficient HR pathway, these cells are unable to effectively repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the simultaneous loss of two parallel pathways is lethal while the loss of either one alone is not, is termed "synthetic lethality"[2][3][5][6].

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is a potent inhibitor of PARP enzymes. Its mechanism of action is predicated on inducing synthetic lethality in HR-deficient cancer cells. By inhibiting PARP's enzymatic activity, this compound effectively shuts down a critical DNA repair pathway, leading to the selective killing of cancer cells with BRCA1 or BRCA2 mutations, while sparing healthy cells with intact HR.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic strategy of using PARP inhibitors like 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid in BRCA-mutated cancers is a prime example of targeted therapy. The following diagram illustrates the signaling pathway and the principle of synthetic lethality.

synthetic_lethality Synthetic Lethality in BRCA-mutated Cells with PARP Inhibition cluster_normal_cell Normal Cell (BRCA Proficient) cluster_brca_mutant_cell BRCA-mutated Cell ssb_normal Single-Strand Break (SSB) parp_normal PARP-mediated Base Excision Repair ssb_normal->parp_normal activates ssb_repaired_normal SSB Repaired parp_normal->ssb_repaired_normal cell_survival_normal Cell Survival ssb_repaired_normal->cell_survival_normal dsb_normal Double-Strand Break (DSB) hr_normal Homologous Recombination (HR) (BRCA1/2 Dependent) dsb_normal->hr_normal activates dsb_repaired_normal DSB Repaired hr_normal->dsb_repaired_normal dsb_repaired_normal->cell_survival_normal ssb_brca Single-Strand Break (SSB) parp_brca PARP-mediated Base Excision Repair ssb_brca->parp_brca activates ssb_unrepaired Unrepaired SSB parp_brca->ssb_unrepaired parp_inhibitor 2-{[(1-Benzyl-4-piperidinyl)amino]- carbonyl}benzoic acid parp_inhibitor->parp_brca inhibits replication_fork_collapse Replication Fork Collapse ssb_unrepaired->replication_fork_collapse dsb_brca Double-Strand Break (DSB) replication_fork_collapse->dsb_brca hr_deficient Deficient Homologous Recombination (due to BRCA mutation) dsb_brca->hr_deficient activates apoptosis Apoptosis hr_deficient->apoptosis leads to

Figure 2: Workflow for cell viability assays.

PARP Activity Assay

To confirm that 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid inhibits PARP enzymatic activity, a direct measurement of PARP activity in cell lysates is recommended. Several commercial kits are available for this purpose.

Principle: These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. [7][8] General Protocol (using a colorimetric assay kit):

  • Cell Lysate Preparation: Treat BRCA-mutated cells with the PARP inhibitor for a specified time. Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Procedure:

    • Add the histone-coated strips to the plate frame.

    • Add the PARP cocktail (containing activated DNA and biotinylated NAD+) to the wells.

    • Add the cell lysates or a purified PARP enzyme (as a positive control) to the wells. Include a no-enzyme negative control.

    • Incubate to allow the PARP reaction to occur.

    • Wash the wells to remove unincorporated reagents.

    • Add streptavidin-HRP to the wells and incubate.

    • Wash the wells.

    • Add the HRP substrate and incubate for color development.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the percentage of PARP inhibition.

Assessment of DNA Damage

The accumulation of DNA damage is a direct consequence of PARP inhibition in HR-deficient cells. This can be visualized and quantified by detecting markers of DNA double-strand breaks, such as phosphorylated histone H2AX (γH2AX).

This method allows for the visualization and quantification of DSBs as distinct nuclear foci.

Materials:

  • Coverslips in a multi-well plate

  • BRCA-mutated cells

  • PARP inhibitor

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with the PARP inhibitor for the desired time.

  • Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature. [9][10]3. Permeabilization: Permeabilize the cells with 0.3% Triton X-100 for 10-30 minutes. [9]4. Blocking: Block non-specific antibody binding with 5% BSA for 30-60 minutes. [9]5. Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C. [9]6. Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark. [9]7. Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji. [9]

Western blotting can be used to detect the cleavage of PARP-1, an indicator of apoptosis, and the increase in total γH2AX levels.

Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Cell lysis buffer (e.g., RIPA buffer)

  • Primary antibodies against cleaved PARP-1, γH2AX, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the PARP inhibitor, harvest, and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the protein bands using a chemiluminescent substrate. [11]6. Analysis: Quantify the band intensities and normalize to the loading control to compare the levels of cleaved PARP-1 and γH2AX between treated and untreated samples. An increase in the 89 kDa cleaved PARP-1 fragment is a hallmark of apoptosis. [12]

Figure 3: Workflow for DNA damage assessment.

Data Interpretation and Troubleshooting

  • Cell Viability Assays: A dose-dependent decrease in cell viability in BRCA-mutated cell lines compared to BRCA-proficient cell lines is indicative of synthetic lethality. The IC₅₀ value should be significantly lower in the BRCA-mutated cells.

  • PARP Activity Assay: A dose-dependent decrease in PARP activity in treated cell lysates confirms the on-target effect of the compound.

  • γH2AX Foci: A significant increase in the number of γH2AX foci per nucleus in treated BRCA-mutated cells confirms the induction of DNA double-strand breaks.

  • Western Blot: An increase in the cleaved PARP-1 band (89 kDa) and the γH2AX band indicates the induction of apoptosis and DNA damage, respectively.

Common Troubleshooting:

  • High background in immunofluorescence: Ensure adequate blocking and washing steps. Titrate the primary and secondary antibodies.

  • Weak signal in western blotting: Optimize protein extraction and transfer conditions. Ensure the use of fresh antibodies and substrate.

  • Variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents.

Conclusion

The targeted inhibition of PARP by compounds such as 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid represents a promising therapeutic strategy for cancers with deficiencies in the homologous recombination pathway, particularly those with BRCA1 or BRCA2 mutations. The protocols outlined in this guide provide a robust framework for the in vitro characterization of this and other PARP inhibitors. By carefully selecting appropriate cell models and employing these validated assays, researchers can effectively elucidate the mechanism of action and preclinical efficacy of novel cancer therapeutics.

References

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Pettitt, S. J., Krastev, D. B., Brandsma, I., Dréan, A., Song, F., Aleksandrov, L. B., ... & Boulton, S. J. (2018). Modelling therapy resistance in BRCA1/2 mutant cancers. bioRxiv, 355227.
  • Wang, H., Wang, X., Zhang, Y., & Wang, J. (2021). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR protocols, 2(4), 100874.
  • Muslimovic, A., Ismail, I. H., Gao, Y., & Hammarsten, O. (2011).
  • Marková, E., Belyaev, I., & Belyaev, Y. (2017). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. In DNA Repair. Humana Press, New York, NY.
  • Sonnemann, J., & Kumar, K. S. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. Cancers, 15(14), 3658.
  • CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Löbrich, M., & Jeggo, P. A. (2017). Immunofluorescence microscopy of γH2AX and 53BP1 for analyzing the formation and repair of DNA double-strand breaks. Journal of visualized experiments: JoVE, (129), 56545.
  • Interchim. (n.d.). Universal Colorimetric PARP Assay Kit With Histones and Coating Buffer. Retrieved from [Link]

  • Ding, L., Chen, X., Xu, X., & Zhou, J. (2022). OGG1 inhibition triggers synthetic lethality and enhances the effect of PARP inhibitor olaparib in BRCA1-deficient TNBC cells. White Rose Research Online.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Guida, E., D'Amico, M., & Di Martino, G. (2021). Synthetic Lethality Triggered by Combining Olaparib with BRCA2–Rad51 Disruptors. ACS Chemical Biology, 16(11), 2209-2217.
  • D'Andrea, A. D. (2019). Synthetic lethality between BRCA1 deficiency and poly (ADP-ribose) polymerase inhibition is modulated by processing of endogenous oxidative DNA damage. Nucleic acids research, 47(13), 6756-6767.
  • Signosis. (n.d.). PARP Activity Assay Kit (100 Tests). Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2013). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Annals of the New York Academy of Sciences, 1284(1), 68-76.
  • Elstrodt, F., Hollestelle, A., Nagel, J. H., Gorin, M., Wasielewski, M., van den Ouweland, A., ... & Schutte, M. (2006). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Cancer research, 66(1), 41-45.
  • Holliday, D. L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research. Breast cancer research, 13(4), 1-7.
  • Elstrodt, F., Hollestelle, A., Nagel, J. H., Gorin, M., Wasielewski, M., van den Ouweland, A., ... & Schutte, M. (2006). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Cancer Research, 66(1), 41-45.
  • The ASCO Post. (2018). Olaparib for Germline BRCA Mutated Metastatic Breast Cancer. Retrieved from [Link]

  • Medscape. (2022). Lynparza (olaparib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • The Oncologist. (2020). Apoptosis assays: western blots [Video]. YouTube. [Link]

  • The Oncology Nurse. (2021). Olaparib as Adjuvant Therapy in Patients with BRCA1 or BRCA2 Mutation–Positive Breast Cancer. Retrieved from [Link]

  • Thames Valley Cancer Alliance. (2025). OLAPARIB (Lynparza). Retrieved from [Link]

  • OncLive. (2024). Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. Retrieved from [Link]

  • National Cancer Institute. (2025). BRCA1 and BRCA2 (PDQ®). Retrieved from [Link]

  • ResearchGate. (2019). How to detect gamma H2AX and cleaved caspase 3 signal for WB?. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

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Application

Cell-based assays for testing PARP inhibitor efficacy

Topic: Cell-based Assays for Testing PARP Inhibitor Efficacy Abstract Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in the ho...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-based Assays for Testing PARP Inhibitor Efficacy

Abstract

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. The clinical success of these drugs is rooted in the principle of synthetic lethality. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to robustly evaluate the efficacy of PARP inhibitors (PARPi) using a suite of validated cell-based assays. We will delve into the core mechanism of action, from target engagement to the downstream cellular consequences, and provide detailed, field-proven protocols that form a self-validating system for preclinical assessment.

The Principle of Synthetic Lethality: The "Why" Behind PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network.[1][2] They act as sentinels that detect DNA single-strand breaks (SSBs) and, through a process called PARylation, recruit other repair factors to resolve the damage, primarily via the Base Excision Repair (BER) pathway.[3][4]

In a healthy cell, if a DNA double-strand break (DSB) occurs, it is efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[5] Cancers with mutations in BRCA1 or BRCA2 are HR-deficient and become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity.[6] If these SSBs are not repaired, they can stall replication forks, leading to the collapse of the fork and the formation of toxic DSBs.[7]

This creates a vulnerability that PARP inhibitors exploit. By blocking PARP, the cancer cell's last major DNA repair route is cut off. The accumulation of unrepaired DSBs leads to catastrophic genomic instability and, ultimately, cell death. This concept, where the loss of either PARP function or HR function is tolerable, but the simultaneous loss of both is lethal, is known as synthetic lethality .[8][9]

PARP inhibitors exert their effects through two primary mechanisms:

  • Catalytic Inhibition : They competitively bind to the NAD+ site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains and halting the recruitment of repair machinery.[10]

  • PARP Trapping : Perhaps the more potent mechanism, PARP inhibitors trap the PARP enzyme onto the DNA at the site of damage.[11][12] This creates a physical obstruction—a DNA-protein crosslink—that is highly toxic, as it blocks DNA replication and transcription, leading to cell death.[13][14]

Caption: The principle of synthetic lethality in PARP inhibition.

A Multi-Tiered Framework for Efficacy Testing

A robust assessment of a PARP inhibitor's efficacy requires a logical progression of experiments that build upon one another. We propose a three-tiered approach that moves from confirming target interaction to quantifying the desired cellular phenotype. This ensures that a positive result in a final viability assay is directly attributable to the intended mechanism of action.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid

Welcome to the dedicated technical support guide for 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experimentation. Our approach is rooted in foundational physicochemical principles to empower you with the rationale behind each step, ensuring robust and reproducible results.

Understanding the Molecule: A Zwitterionic Nature

2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic piperidine nitrogen. This dual functionality means its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution. At a certain pH, known as the isoelectric point (pI), the molecule will exist predominantly as a zwitterion with a net neutral charge, leading to minimal aqueous solubility. Understanding this behavior is the cornerstone of troubleshooting its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of solution?

A1: Precipitation is a common issue with this compound and is typically due to the pH of your solution being close to its isoelectric point (pI), where its solubility is at its minimum. Even small shifts in pH, perhaps from dissolving in unbuffered water or from the addition of other components, can trigger precipitation.

Q2: What is the expected solubility in common organic solvents?

A2: While precise solubility data is not extensively published, based on its structure, 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is expected to have moderate to good solubility in polar aprotic solvents like DMSO and DMF.[1] Its solubility in alcohols like ethanol and methanol is likely to be lower and significantly less in non-polar solvents like hexanes or toluene.

Q3: Can I use a stock solution in DMSO for my aqueous experiments?

A3: Yes, this is a common practice. However, be mindful of the potential for the compound to precipitate when the DMSO stock is diluted into an aqueous buffer. This is often due to the final pH of the aqueous solution being unfavorable for solubility. It is crucial to add the DMSO stock to a well-stirred buffer solution and to ensure the final concentration of your compound is below its solubility limit at that specific pH.

Q4: Are there any stability concerns I should be aware of?

A4: While the core structure is generally stable, amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For routine solubility experiments at or near room temperature, this is not a primary concern.

Troubleshooting Guide: A Step-by-Step Approach

Issue 1: Poor Solubility in Aqueous Buffers

Underlying Cause: The pH of the buffer is likely near the isoelectric point (pI) of the molecule, minimizing its solubility.

Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Troubleshooting PARP Inhibition Assays with Novel Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Poly (ADP-ribose) Polymerase (PARP) inhibition assays. As a Senior Application Scientist, I've designed...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Poly (ADP-ribose) Polymerase (PARP) inhibition assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of evaluating novel PARP inhibitors. This resource is structured to address specific issues you may encounter, explaining not just the 'how' but the critical 'why' behind each experimental step.

Understanding the Core Principle: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2][3] PARP1, a key member, detects single-strand DNA breaks (SSBs) and initiates their repair.[2][4] It does this by synthesizing poly (ADP-ribose) (PAR) chains on itself and other proteins, a process called PARylation, which recruits the necessary DNA repair machinery.[1][5]

PARP inhibitors are a class of drugs that block this enzymatic activity.[4][6][7] In cancer cells with defects in other DNA repair pathways, like those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage, ultimately causing cell death.[6][8][9] This concept is known as "synthetic lethality."[8][10] A critical mechanism of many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, which is even more cytotoxic than simply preventing PARylation.[3][11][12][13][14]

Troubleshooting Guide: Common Issues & Solutions

This section is formatted in a question-and-answer style to directly address specific problems encountered during PARP inhibition assays.

Issue 1: High Variability and Inconsistent IC50 Values

Question: "My IC50 values for my novel compound are fluctuating significantly between experiments. What could be the cause?"

Answer: High variability is a common headache, often stemming from subtle inconsistencies in assay setup and execution. Let's break down the likely culprits.

Root Cause Analysis & Solutions:

  • Enzyme Activity & Purity:

    • The 'Why': The enzymatic activity of your purified PARP protein is paramount. Lot-to-lot variations in protein activity can drastically alter your results.[15] Contaminants can also interfere with the assay.

    • Solution:

      • Standardize Your Enzyme: Always perform a titration of each new lot of PARP enzyme to determine the optimal concentration for your assay.[15]

      • Activity Check: Before starting inhibitor screening, test the activity of your PARP enzyme by incubating it with NAD+ and a suitable substrate (like SRPK2) and detecting PARylation via Western blot.[16]

      • Purity Matters: If your protein solution is less than 90% pure, consider an additional purification step like size-exclusion chromatography.[16]

  • Substrate Concentration (NAD+):

    • The 'Why': PARP inhibitors are competitive with the enzyme's natural substrate, NAD+.[17] If the NAD+ concentration is too high, it can outcompete your inhibitor, leading to an artificially high IC50. Conversely, if it's too low, the enzyme may not be sufficiently active.

    • Solution:

      • Mimic Cellular Levels: Aim for an NAD+ concentration that reflects physiological conditions, typically around 100 µM.[16]

      • Determine Km: For precise work, determine the Michaelis-Menten constant (Km) for NAD+ with your specific PARP enzyme and assay conditions. This will help you choose an appropriate NAD+ concentration for competitive inhibition studies.[18]

  • Compound Solubility and Stability:

    • The 'Why': Novel compounds can have poor solubility in aqueous assay buffers, leading to precipitation and an inaccurate assessment of the true inhibitor concentration. Degradation over the course of the experiment can also be a factor.

    • Solution:

      • Solubility Test: Before your assay, visually inspect your compound dilutions at the highest concentration in the assay buffer for any signs of precipitation.

      • DMSO Concentration: Keep the final concentration of DMSO (or other solvent) low and consistent across all wells, typically ≤1%. High concentrations of DMSO can inhibit PARP activity.

      • Fresh Dilutions: Always prepare fresh dilutions of your compound immediately before each experiment.

  • Assay Timing and Incubation:

    • The 'Why': PARP enzymatic reactions are time-dependent. Inconsistent incubation times will lead to variable results.

    • Solution:

      • Stagger Your Additions: When working with multiple plates or samples, stagger the addition of the enzyme or substrate to ensure consistent incubation times for each well.[19]

      • Optimize Incubation Time: Determine the linear range of your enzymatic reaction to ensure you are measuring the initial reaction velocity.

Issue 2: Low Signal-to-Noise Ratio or No Signal

Question: "I'm not getting a strong signal in my positive control wells, or the signal is indistinguishable from the background. What's wrong?"

Answer: A poor signal-to-noise ratio can make it impossible to accurately determine inhibitor potency. This often points to a problem with one of the core assay components or the detection method.

Root Cause Analysis & Solutions:

  • Inactive PARP Enzyme:

    • The 'Why': As mentioned above, the enzyme is the heart of the assay. Improper storage or handling can lead to a loss of activity.

    • Solution:

      • Proper Storage: Store your PARP enzyme at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

      • Confirm Activity: Run a positive control with a known, potent PARP inhibitor (like Olaparib or Talazoparib) to confirm that your enzyme is active and can be inhibited.[12]

  • Degraded NAD+:

    • The 'Why': The substrate, NAD+, is susceptible to degradation, especially at room temperature.[19]

    • Solution:

      • Strict Storage: Store your NAD+ stock solution at -80°C.[19]

      • Fresh Working Solutions: Prepare fresh dilutions of NAD+ for each experiment and keep them on ice.[18]

  • Suboptimal Assay Buffer Conditions:

    • The 'Why': PARP enzymes have optimal pH and salt concentration requirements for their activity.

    • Solution:

      • Check Buffer Components: Ensure your assay buffer has the correct pH (usually around 8.0) and contains the necessary components like MgCl2.[19]

      • Consult Datasheets: Always refer to the manufacturer's datasheet for the specific PARP enzyme you are using for recommended buffer conditions.

  • Detection Reagent Issues (For ELISA/Chemiluminescent Assays):

    • The 'Why': In formats like ELISA or chemiluminescence, the detection reagents (e.g., streptavidin-HRP, substrate) have a limited shelf life and can be sensitive to light and temperature.[20]

    • Solution:

      • Check Expiration Dates: Ensure all detection reagents are within their expiration date.

      • Proper Handling: Protect chemiluminescent substrates from light and bring all reagents to room temperature before use as recommended by the protocol.

Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

Question: "My compound is very potent in a biochemical assay with purified PARP1, but it shows weak or no activity in a cell-based assay. Why the difference?"

Answer: This is a critical and common challenge in drug development. A potent biochemical inhibitor doesn't always translate to a potent cellular agent. The cellular environment introduces several new variables.

Root Cause Analysis & Solutions:

  • Cell Permeability:

    • The 'Why': For a compound to work in a cell, it must first cross the cell membrane to reach the nucleus where PARP resides.[2] Poor membrane permeability is a major reason for the discrepancy.

    • Solution:

      • Assess Physicochemical Properties: Analyze the lipophilicity (LogP) and other properties of your compound that predict cell permeability.

      • Cellular Uptake Assays: Consider performing assays to directly measure the intracellular concentration of your compound.

  • Efflux Pumps:

    • The 'Why': Cells have efflux pumps (like P-glycoprotein/MDR1) that can actively transport foreign compounds out of the cell, preventing them from reaching their target.[10]

    • Solution:

      • Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil) to see if this restores cellular activity.

      • Cell Line Selection: Be aware of the expression levels of efflux pumps in your chosen cell line.

  • Compound Metabolism:

    • The 'Why': Cells can metabolize your compound, converting it into an inactive form.

    • Solution:

      • Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to assess how quickly your compound is metabolized.

      • LC-MS Analysis: Analyze the cell lysate or culture medium using LC-MS to identify potential metabolites of your compound.

  • Off-Target Effects:

    • The 'Why': In a cellular context, your compound may have off-target effects that mask its on-target PARP inhibition or cause general cytotoxicity through other mechanisms.

    • Solution:

      • Selectivity Profiling: Test your compound against a panel of other enzymes or receptors to assess its selectivity.[21]

      • Dose-Response Curve Shape: A very steep dose-response curve in a cell viability assay can sometimes indicate off-target toxicity.

  • Assay Endpoint Mismatch:

    • The 'Why': A biochemical assay measures direct enzyme inhibition, while a cellular assay often measures a downstream consequence like cell death.[3][20] The link between these two events might be weak for your compound.

    • Solution:

      • Measure Cellular PARylation: Instead of just cell viability, use a cell-based assay that directly measures the level of PARylation in cells (e.g., a sandwich ELISA on cell lysates or immunofluorescence).[3] This will confirm if your compound is engaging its target in the cellular environment.

Frequently Asked Questions (FAQs)

Q1: What is the difference between catalytic inhibition and PARP trapping, and how do I measure both?

A1:

  • Catalytic Inhibition: This is the direct blocking of the PARP enzyme's ability to synthesize PAR chains. It's typically measured in biochemical assays where you quantify the reduction in PAR formation in the presence of your inhibitor.[4][6]

  • PARP Trapping: This is the stabilization of the PARP-DNA complex, which prevents the enzyme from dissociating from the site of DNA damage.[3][11][13] This is considered a key mechanism for the cytotoxicity of many PARP inhibitors.[14]

  • How to Measure:

    • Catalytic Inhibition: Use ELISA-based, chemiluminescent, or AlphaLISA® assays with purified enzyme.[15][20]

    • PARP Trapping: Specialized assays are needed. One common method is a fluorescence polarization (FP) assay. In this setup, a fluorescently labeled DNA probe binds to PARP, resulting in high FP. When PARP auto-PARylates, it detaches, and the FP signal drops. A trapping inhibitor will prevent this dissociation, keeping the FP signal high.[14][15]

Q2: How do I choose the right cell line for my cellular PARP inhibition assay?

A2: The choice of cell line is critical and depends on your research question.

  • For Synthetic Lethality: Use cell lines with known defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations (e.g., MDA-MB-436, CAPAN-1).[22] You should also include a control cell line that is HR-proficient (wild-type BRCA) to demonstrate selectivity.

  • To Confirm Target Engagement: You can use a variety of cell lines, but it's important to induce DNA damage (e.g., with hydrogen peroxide or an alkylating agent like temozolomide) to activate PARP.[20] This allows you to see a clear reduction in PARylation upon treatment with your inhibitor.

Q3: My novel compound is less potent than Olaparib. Is it still worth pursuing?

A3: Not necessarily. While potency is important, other factors are equally critical.

  • Selectivity: Your compound might be less potent against PARP1 but significantly more selective over other PARP family members (like PARP2) or other enzymes.[21][22] This could lead to a better safety profile with fewer off-target side effects.[22]

  • PARP Trapping Potency: A compound with moderate catalytic inhibition but very high trapping potency could be more effective in killing cancer cells than a potent catalytic inhibitor with weak trapping ability.[12][14]

  • Pharmacokinetic Properties: Your compound might have superior bioavailability, metabolic stability, or other drug-like properties that make it a better clinical candidate despite lower in vitro potency.

Q4: Should I use full-length PARP or just the catalytic domain for my biochemical assays?

A4: This is an important consideration. While using just the catalytic domain can sometimes lead to a higher signal-to-noise ratio, it can also be misleading. Some compounds that potently inhibit the isolated catalytic domain may not inhibit the full-length protein, likely due to conformational differences.[16] For the most physiologically relevant results, it is generally recommended to use the full-length PARP enzyme, as its other domains (like the DNA-binding domain) can influence its activity and interaction with inhibitors.[2]

Key Experimental Protocols & Visualizations

Protocol 1: Standard Biochemical PARP Activity Assay (ELISA-based)

This protocol is designed to measure the catalytic inhibition of PARP1 by a novel compound.

  • Plate Coating: Coat a 96-well high-binding plate with histone proteins overnight at 4°C. Wash the plate 3x with wash buffer (e.g., PBS + 0.05% Tween-20).

  • Compound Preparation: Perform a serial dilution of your novel compound in the assay buffer. Include a positive control inhibitor (e.g., Olaparib) and a no-inhibitor control (vehicle, e.g., DMSO).

  • Reaction Setup: To each well, add the following in order:

    • Assay Buffer

    • Activated DNA (to stimulate PARP activity)

    • Your diluted compound or control

    • Purified PARP1 enzyme

  • Initiate Reaction: Add a solution containing biotinylated-NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Wash the plate 3x to remove unreacted components.

    • Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.[20]

    • Wash the plate 5x.

    • Add a chemiluminescent or colorimetric HRP substrate.[20]

  • Data Acquisition: Read the plate on a luminometer or spectrophotometer.

  • Analysis: Plot the signal against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparing Novel Inhibitors
CompoundTargetBiochemical IC50 (nM)Cellular EC50 (µM) (BRCA1-mut)PARP Trapping (Relative to Olaparib)
Olaparib (Control)PARP1/2~1-5[12]0.5 - 2.0Moderate[12]
Talazoparib (Control)PARP1/2~0.57[12]0.01 - 0.1High[12]
Novel Compound X PARP1 10.2 5.8 High
Novel Compound Y PARP1 2.5 >50 Low

This table illustrates how to present comparative data. Compound X, while less potent biochemically than Talazoparib, shows good cellular activity and high trapping, making it a promising candidate. Compound Y shows a significant discrepancy between biochemical and cellular activity, warranting a troubleshooting investigation as outlined above.

Visualizing Workflows and Pathways

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Problem Inconsistent IC50 / High Variability Enzyme Enzyme Activity/ Purity Problem->Enzyme Substrate NAD+ Concentration/ Degradation Problem->Substrate Compound Compound Solubility/ Stability Problem->Compound Timing Assay Timing Problem->Timing Sol_Enzyme Titrate New Lots Confirm Activity Enzyme->Sol_Enzyme Sol_Substrate Optimize Concentration Use Fresh NAD+ Substrate->Sol_Substrate Sol_Compound Check Solubility Use Fresh Dilutions Compound->Sol_Compound Sol_Timing Stagger Additions Optimize Incubation Timing->Sol_Timing

Caption: Troubleshooting logic for inconsistent IC50 values.

Assay_Discrepancy cluster_causes Investigate Cellular Factors Biochem High Potency (Biochemical Assay) Cellular Low Potency (Cellular Assay) Biochem->Cellular Discrepancy Permeability Cell Permeability Cellular->Permeability Efflux Efflux Pumps Cellular->Efflux Metabolism Compound Metabolism Cellular->Metabolism Target Target Engagement Cellular->Target

Caption: Investigating biochemical vs. cellular assay discrepancies.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?[Link]

  • Cancer Research UK. (2022). PARP inhibitors. [Link]

  • Assay-Protocol.com. (n.d.). PARP. [Link]

  • BPS Bioscience. (n.d.). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]

  • BMG LABTECH. (2008). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. [Link]

  • Bio-Connect. (n.d.). Biochemical and cell-based assays to interrogate ADP-ribosylation. [Link]

  • European Medical Journal. (2018). PARP Inhibitors as a Novel Treatment Strategy for Patients with BRCA-Mutated Metastatic Breast Cancer. [Link]

  • Murthy, P., & Muggia, F. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Chinese Clinical Oncology, 8(5), 55. [Link]

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 2(1), 100315. [Link]

  • Wahlberg, E., et al. (2012). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology, 7(7), 1257–1266. [Link]

  • Li, H., et al. (2022). Discovery and Pharmacological Evaluation of Potent and Highly Selective PARP1 Inhibitors. Journal of Medicinal Chemistry, 65(13), 8947–8962. [Link]

  • Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 76. [Link]

  • Lee, J. H., & Cheon, J. H. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 14(13), 3120. [Link]

  • Biocompare. (2015). Programmed Cell Death-Assaying PARP Activity. [Link]

  • Lee, J. M. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 14(13), 3120. [Link]

  • Wikipedia. (n.d.). PARP inhibitor. [Link]

  • Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. [Link]

  • Langelier, M. F., et al. (2018). Inhibitors of PARP: Number crunching and structure gazing. Critical Reviews in Biochemistry and Molecular Biology, 53(5), 473–491. [Link]

  • Konecny, G. E., & Kristeleit, R. S. (2016). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Journal of Clinical Oncology, 34(30), 3615–3617. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosing of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions encountered when establishing an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions encountered when establishing an optimal in vivo dosage for the novel compound 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid. Our goal is to equip you with the scientific rationale and methodologies necessary to design robust and reproducible preclinical studies.

Section 1: Foundational Steps - Formulation and Initial Tolerability

The journey to an optimal in vivo dose begins not in the animal, but on the bench. Proper formulation is paramount for ensuring consistent exposure and obtaining meaningful data. This section addresses the critical first steps.

Q1: My vial of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid is a powder. How do I prepare it for in vivo administration?

Answer: This is a critical first step, as poor solubility is a common hurdle for many new chemical entities.[1][2] The benzoic acid and piperidinyl moieties suggest potential pH-dependent solubility, while the benzyl group adds lipophilicity. A systematic approach is required.

Initial Solubility Screen: Before committing to a complex vehicle, screen the compound's solubility in a panel of common, biocompatible solvents. This will inform your formulation strategy.

Solvent/Vehicle Class Key Considerations
PBS (pH 7.4) Aqueous BufferIdeal for soluble compounds, but unlikely to work alone here.
5% DMSO in Saline Co-solventCommon starting point. Check for precipitation upon dilution in saline.
10% Solutol HS 15 in Saline SurfactantExcellent for solubilizing lipophilic compounds. Can cause hypersensitivity in some models.
5% Tween 80 in Saline SurfactantAnother common choice, generally well-tolerated.
30% PEG 400 in Saline Co-solvent/PolymerViscous; good for compounds requiring a less harsh organic co-solvent than DMSO.
Corn Oil Lipid VehicleSuitable for highly lipophilic compounds for oral (PO) or subcutaneous (SC) routes.

Step-by-Step Protocol: Preparing a Test Formulation (e.g., using a co-solvent system)

  • Weigh Compound: Accurately weigh out 2-5 mg of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid.

  • Initial Solubilization: Add a small, precise volume of a strong organic solvent (e.g., 100% DMSO or Ethanol) to create a concentrated stock solution (e.g., 50 mg/mL). Use a vortex mixer and gentle warming (37°C) if necessary to fully dissolve the compound.

  • Intermediate Dilution: In a separate tube, prepare the intermediate vehicle component. For example, if making a final formulation of 5% DMSO, 10% Tween 80 in saline, you would mix the Tween 80 with saline first.

  • Final Dilution (The Critical Step): While vortexing the intermediate vehicle (Step 3), slowly add the concentrated drug stock (Step 2) drop-by-drop. This rapid mixing is crucial to prevent the drug from precipitating out of solution as it hits the aqueous environment.

  • Observation: After preparation, let the solution sit at room temperature for 30 minutes. Visually inspect for any signs of precipitation or cloudiness against a dark background. A clear, homogenous solution is required for dosing.

Scientist's Note: The order of addition matters immensely. Always add the concentrated organic stock to the aqueous vehicle, never the other way around. This process, known as "precipitation upon dilution," is a common failure point.

Q2: I have a soluble formulation. What is the very first in vivo experiment I should run?

Answer: Before any efficacy studies, you must establish the safety and tolerability of your compound. The first experiment should be a single-dose Maximum Tolerated Dose (MTD) study .[3][4][5] The primary goal of an MTD study is to identify the highest dose that does not cause unacceptable side effects or overt toxicity within a specific, short timeframe.[3] This is not a study designed to see if the drug works, but rather to find the upper limit of what the animal can tolerate.

Workflow for Initial In Vivo Dose Optimization

G cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: PK/PD Characterization cluster_2 Phase 3: Efficacy Testing A Compound Solubility Screening B Formulation Development A->B Select Vehicle C Single-Dose MTD Study (Dose Escalation) B->C Prepare Dosing Solutions D Pilot PK Study (e.g., 3 dose levels) C->D Inform Dose Selection (< MTD) E PD/Target Engagement Assay C->E Select Tolerated Doses F PK/PD Modeling (Exposure-Response) D->F Concentration Data E->F Biomarker Data G Dose-Range Finding Efficacy Study F->G Predict Efficacious Exposure Levels H Optimized Chronic Dosing Regimen G->H Select Optimal Dose & Schedule

Caption: Workflow for establishing an optimized in vivo dose.

Section 2: Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is fundamental to rational dose selection.[6][7] An effective dose is one that achieves and maintains a therapeutic concentration at the target site without causing undue toxicity.

Q3: The MTD for my compound is 100 mg/kg, but I see no efficacy at that dose. What's happening?

Answer: This is a classic PK/PD disconnect. A high MTD simply means the drug isn't overtly toxic; it says nothing about its absorption, distribution, metabolism, and excretion (ADME), or whether it's reaching its intended target.[6][8] The likely culprits are:

  • Poor Bioavailability: The drug may not be well absorbed into the bloodstream after oral dosing.

  • Rapid Metabolism/Clearance: The drug could be cleared from circulation by the liver or kidneys so quickly that it never reaches a therapeutic concentration.

  • Lack of Target Engagement: The concentration achieved in the blood may be insufficient to bind to and modulate its biological target.

The essential next step is a pilot pharmacokinetic (PK) study .[9]

Step-by-Step Protocol: Pilot PK Study Design

  • Dose Selection: Choose 2-3 dose levels well below the MTD (e.g., 5, 20, and 50 mg/kg). Using multiple doses helps assess dose-proportionality.[9]

  • Animal Groups: Use a small number of animals per group (e.g., n=3 mice). Include a vehicle control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)). An IV arm is crucial for determining absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples at key time points (e.g., 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). This requires a well-planned sampling scheme to avoid excessive blood collection from any single animal.

  • Bioanalysis: Analyze plasma samples using a sensitive and specific method like LC-MS/MS to quantify the concentration of the parent drug over time.

  • Data Analysis: Calculate key PK parameters.

Key Pharmacokinetic Parameters to Evaluate

ParameterDescriptionWhy It Matters
Cmax Maximum observed plasma concentration.Indicates the peak exposure after a dose.
Tmax Time at which Cmax is reached.Shows how quickly the drug is absorbed.
AUC Area Under the Curve (concentration vs. time).Represents the total drug exposure over time.
Half-life.The time it takes for the plasma concentration to decrease by half; dictates dosing frequency.
F% Bioavailability (requires IV data).The fraction of the administered dose that reaches systemic circulation.

A low AUC and low bioavailability (e.g., <10%) after oral dosing would strongly suggest that the lack of efficacy is due to poor exposure, and formulation work may need to be revisited.[10]

Q4: My PK data shows good exposure. How do I confirm the drug is hitting its target in the animal?

Answer: This requires a pharmacodynamic (PD) or biomarker study . The goal is to measure a biological effect of the drug that is linked to its mechanism of action. This provides the crucial link between exposure (PK) and response (PD).[7][11]

The specific assay depends on the drug's target. For example:

  • Kinase Inhibitor: Measure the phosphorylation level of the target kinase or a downstream substrate in tumor tissue or surrogate tissue (e.g., peripheral blood mononuclear cells).

  • Receptor Antagonist: Measure the occupancy of the target receptor using a radiolabeled ligand or assess a downstream signaling event.

This study is often combined with a PK study. Tissues are collected at different time points after dosing, and drug concentration (PK) in the plasma and/or tumor is correlated with the biomarker modulation (PD). This relationship is the foundation of PK/PD modeling and helps define the minimum exposure needed for a biological effect.[6][8]

Decision Tree for Troubleshooting Poor Efficacy

G Start Efficacy Observed? PK_Study Conduct Pilot PK Study Start->PK_Study No Proceed Proceed to Dose-Response Efficacy Studies Start->Proceed Yes Exposure_OK Adequate Exposure (AUC, Cmax)? PK_Study->Exposure_OK PD_Study Conduct PD/ Target Engagement Study Exposure_OK->PD_Study Yes Reformulate Reformulate to Improve Bioavailability Exposure_OK->Reformulate No Target_Hit Target Modulated? PD_Study->Target_Hit Hypothesis_Fail Hypothesis Failure: Target may not be critical for this disease model. Target_Hit->Hypothesis_Fail No Target_Hit->Proceed Yes

Caption: Troubleshooting workflow when in vivo efficacy is not observed.

Section 3: Efficacy and Final Dose Selection

With a well-tolerated compound and a clear understanding of its PK/PD relationship, you can now design robust efficacy studies to determine the optimal dose and schedule.

Q5: How do I select the right animal model for my efficacy study?

Answer: The choice of animal model is critical and depends entirely on the therapeutic indication.[12][13] The goal is to use a model that recapitulates key aspects of the human disease.

  • Oncology: Syngeneic models (mouse tumors in immunocompetent mice) are excellent for studying immuno-oncology agents.[13] Patient-Derived Xenograft (PDX) models, where human tumor tissue is implanted in immunodeficient mice, often better predict clinical response for targeted agents.[14][15][16]

  • Inflammation/Autoimmunity: Models like collagen-induced arthritis (CIA) in mice or adjuvant-induced arthritis (AIA) in rats are standards for rheumatoid arthritis research.

  • Infectious Disease: Models involve challenging the animal with the specific pathogen of interest.

The selected model should be well-characterized, and the endpoints should be clinically relevant (e.g., tumor volume reduction, improved survival, reduced inflammation score).[12][13]

Q6: I'm ready to run my efficacy study. How many dose groups should I use and at what levels?

Answer: A typical dose-response efficacy study will include a vehicle control and at least 3-4 active dose groups. The dose levels should be selected to span the expected therapeutic window, informed by your MTD and PK/PD data.

Example Dose Selection Strategy:

  • High Dose: Start with a dose at or near the MTD (e.g., 75-100 mg/kg). This helps define the top of the efficacy curve.

  • Mid Dose(s): Select one or two intermediate doses based on your PK/PD modeling. For example, choose a dose predicted to give you 80% target inhibition and another predicted to give 50% inhibition (e.g., 30 mg/kg and 10 mg/kg).

  • Low Dose: Include a dose that is expected to be at the threshold of activity or sub-therapeutic (e.g., 3 mg/kg). This helps define the bottom of the dose-response curve.

The dosing frequency (e.g., once daily, twice daily) should be determined by the drug's half-life (t½). A general rule of thumb is to dose at intervals no longer than 1-2 times the half-life to maintain therapeutic concentrations.

By testing a range of doses, you can establish a clear dose-response relationship, identifying the lowest dose that provides maximum therapeutic benefit (the optimal dose). This robust approach is favored over simply choosing the highest tolerated dose, a paradigm that is being reconsidered, especially for targeted therapies.[17][18][19]

References

  • Vertex AI Search. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
  • Wikipedia. (n.d.). PKPD model.
  • PubMed. (n.d.). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling.
  • MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD)
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29).
  • Maximum Tolerated Dose (MTD)
  • WuXi AppTec. (2024, April 3).
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • PMC. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development.
  • PubMed. (n.d.). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision.
  • Oncodesign Services. (n.d.). Cancer Animal Models | Oncology | CRO services.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Maximum tolerable dose (MTD) studies. (n.d.).
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
  • MDPI. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (n.d.).
  • FDA. (2012, July 11). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • EUPATI Toolbox. (n.d.).
  • FDA Requirements for Preclinical Studies. (n.d.).
  • ResearchGate. (n.d.).
  • World Pharma Today. (n.d.).
  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • FDA. (2022, February 25). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • ResearchGate. (2025, July 10). (PDF)
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • PubMed. (2025, March 21). Optimizing intermittent dosing of oral small molecule inhibitors.
  • PMC - NIH. (2020, July 17). On precision dosing of oral small molecule drugs in oncology.
  • Catalent. (n.d.). Dose Selection Using Preclinical PK Modeling and In Vivo Studies.
  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • AACR Journals. (2016, May 31). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
  • Kura Oncology. (n.d.).
  • AACR Journals. (n.d.). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials.

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Optimization

Technical Support Center: Navigating the Labyrinth of Small Molecule Enzyme Inhibitor Development

A Senior Application Scientist's Guide to Common Pitfalls and Troubleshooting Strategies Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the exciting and...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Common Pitfalls and Troubleshooting Strategies

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the exciting and challenging field of small molecule enzyme inhibitor discovery. This guide is designed to provide you with in-depth, field-proven insights to anticipate, diagnose, and overcome common experimental hurdles. My aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to build self-validating systems for robust and reproducible results.

Section 1: The Treacherous Terrain of High-Throughput Screening (HTS)

High-throughput screening is a cornerstone of modern drug discovery, yet it is fraught with potential pitfalls that can lead to a significant waste of time and resources. The primary challenge is distinguishing true hits from a sea of false positives.

FAQ 1: My HTS campaign yielded a high hit rate, but follow-up assays are failing to confirm activity. What's going on?

Answer: A high hit rate in an HTS campaign that is not reproducible in subsequent assays is a classic sign of false positives.[1] Several factors can contribute to this, but one of the most common culprits is the presence of Pan-Assay Interference Compounds (PAINS).[2][3]

Troubleshooting Guide: Unmasking False Positives

1. Are you dealing with PAINS?

  • What are PAINS? PAINS are chemical compounds that appear as hits in many different assays, not because they specifically inhibit your target enzyme, but because they interfere with the assay technology itself.[2][4] They often do this through mechanisms like fluorescence, chelation of metal ions, redox cycling, or protein degradation.[2][5] Common PAINS substructures to be aware of include rhodanines, quinones, and catechols.[3][5]

  • How to identify them: Several computational filters and databases are available to flag potential PAINS in your hit list.[4] It is crucial to run your hits through these filters before committing to extensive follow-up studies.

2. Could metal impurities be the issue?

  • Inorganic impurities, particularly zinc, in compound libraries can cause false-positive signals in a variety of biochemical and biosensor assays.[6] These metal ions can directly inhibit the enzyme or interfere with the assay readout.

  • Troubleshooting Protocol: TPEN Counter-Screen for Zinc Interference

    • Prepare your standard enzyme inhibition assay.

    • In a parallel set of wells, pre-incubate your hit compounds with a strong chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) before adding the enzyme.

    • If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of TPEN, it strongly suggests that the observed inhibition was due to metal contamination.[6]

3. Is your assay format susceptible to interference?

  • Assays relying on fluorescence or luciferase-based readouts are particularly prone to interference.[7] Compounds that are inherently fluorescent or that quench fluorescence can mimic or mask a true inhibitory effect. Similarly, some compounds can directly inhibit the luciferase enzyme used in coupled assays.[7]

  • Best Practice: Always perform a counter-screen using an orthogonal assay format that has a different detection method.[7] For example, if your primary screen was fluorescence-based, a follow-up assay could utilize a colorimetric or mass spectrometry-based readout.

Visualizing the HTS Triage Process

HTS_Triage HTS High-Throughput Screen Hit_List Initial Hit List HTS->Hit_List PAINS_Filter PAINS Filtering Hit_List->PAINS_Filter High Hit Rate Orthogonal_Assay Orthogonal Assay Confirmation PAINS_Filter->Orthogonal_Assay Pass False_Positives False Positives PAINS_Filter->False_Positives Flagged as PAINS Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Activity Confirmed Orthogonal_Assay->False_Positives Activity Not Confirmed

Caption: A workflow for triaging hits from HTS to eliminate false positives.

Section 2: The Enigma of Off-Target Effects

A small molecule inhibitor binding to unintended targets is a pervasive challenge in drug development. These off-target interactions can lead to misleading biological data and unforeseen toxicity.[8][9]

FAQ 2: My inhibitor shows potent cellular activity, but the phenotype doesn't align with the known function of the target enzyme. Could this be an off-target effect?

Answer: Absolutely. It is a common and often overlooked phenomenon where the observed biological effect of a compound is mediated by one or more off-target interactions.[8][10] In some cases, the intended target may not even be essential for the observed cellular response.[8]

Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects

1. The Gold Standard: Target Knockout/Knockdown

  • The most definitive way to verify that your compound's effect is on-target is to test it in a system where the target enzyme is absent.[8][10]

  • Experimental Protocol: CRISPR/Cas9-Mediated Target Knockout Validation

    • Use CRISPR/Cas9 to generate a cell line with a complete knockout of the gene encoding your target enzyme.

    • Validate the knockout at both the genomic and protein levels (e.g., via sequencing and Western blot).

    • Perform a dose-response experiment with your inhibitor in both the wild-type and knockout cell lines.

    • Interpretation:

      • If the inhibitor is ineffective in the knockout cells, it strongly supports an on-target mechanism.

      • If the inhibitor's potency is unchanged in the knockout cells, the observed phenotype is unequivocally due to off-target effects.[8]

2. Identifying the Off-Target Culprits

  • If you've confirmed an off-target effect, the next critical step is to identify the responsible protein(s). Several unbiased techniques can be employed.

Technique Principle Pros Cons
Affinity-Based Proteomics Your inhibitor is immobilized on a solid support and used to "pull down" interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.Directly identifies binding partners.May miss transient interactions; binding doesn't guarantee functional modulation.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability across the proteome upon compound treatment. Target binding alters a protein's melting curve.Identifies targets in a cellular context; provides evidence of engagement.Technically demanding; may not detect all binding events.
Kinome Profiling For kinase inhibitors, your compound is screened against a large panel of recombinant kinases to assess its selectivity profile.Provides a broad overview of kinase selectivity.In vitro results may not perfectly reflect cellular activity.
Visualizing the On-Target vs. Off-Target Decision Tree

Off_Target_Decision_Tree Start Potent Cellular Activity Observed Knockout_Expt Test in Target Knockout/Knockdown Cells Start->Knockout_Expt On_Target On-Target Effect Confirmed Knockout_Expt->On_Target Activity Lost Off_Target Off-Target Effect Confirmed Knockout_Expt->Off_Target Activity Retained Lead_Optimization Proceed with Lead Optimization On_Target->Lead_Optimization Identify_Off_Targets Identify Off-Targets (e.g., Proteomics) Off_Target->Identify_Off_Targets Redesign_Compound Redesign Compound for Selectivity Identify_Off_Targets->Redesign_Compound

Caption: A decision tree for validating on-target versus off-target effects.

Section 3: The Nuances of Potency and Inhibition Mechanisms

Accurately determining and interpreting the potency of an inhibitor is fundamental to its development. However, metrics like IC50 can be misleading if the underlying enzymology is not carefully considered.

FAQ 3: I'm comparing IC50 values for several inhibitors, but the ranking changes when I alter the substrate concentration. Why is this happening and which condition is correct?

Answer: This is a classic indication that your inhibitors have different mechanisms of action. The IC50 value is not an absolute measure of an inhibitor's binding affinity (that's the Ki); it is highly dependent on the experimental conditions, especially the substrate concentration.[11][12]

Troubleshooting Guide: Deciphering Inhibition Mechanisms and Potency

1. Understanding the Relationship between IC50, Ki, and Mechanism of Inhibition

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. In this case, the IC50 value will increase as you increase the substrate concentration because more inhibitor is needed to compete with the substrate.[13][14]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. The IC50 is not affected by the substrate concentration.[13][14]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. In this scenario, increasing the substrate concentration will actually decrease the IC50, making the inhibitor appear more potent.[13]

2. The Importance of Km

  • Before conducting inhibition studies, it is crucial to determine the Michaelis constant (Km) for your substrate under your specific assay conditions. The Km represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax).[15]

  • Best Practice: For identifying competitive inhibitors, enzymatic assays should be run with the substrate concentration at or below its Km value.[15] Using saturating substrate concentrations will make it difficult to identify all but the most potent competitive inhibitors.

3. From IC50 to Ki: The Cheng-Prusoff Equation

  • To obtain a true measure of binding affinity (Ki) that is independent of substrate concentration, you can use the Cheng-Prusoff equation. For a competitive inhibitor, the relationship is: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant.[16]

  • By calculating the Ki, you can more accurately compare the intrinsic potencies of different inhibitors.

Experimental Protocol: Determining the Mechanism of Inhibition

  • Determine the Km of your enzyme for its substrate by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

  • Select a range of fixed inhibitor concentrations.

  • For each inhibitor concentration, measure the initial reaction rates at varying substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Interpretation of Lineweaver-Burk Plots:

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Section 4: The Quest for Selectivity and Optimized Properties

Once a potent on-target inhibitor is identified, the journey shifts to lead optimization. This phase involves refining the molecule to improve its selectivity, as well as its absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) properties.[17][18]

FAQ 4: My lead compound is potent, but it also inhibits several related enzymes. How can I improve its selectivity?

Answer: Improving selectivity is a central challenge in lead optimization.[17] It often requires a multi-pronged approach combining structural biology, computational modeling, and medicinal chemistry.

Strategies for Enhancing Inhibitor Selectivity

  • Exploit Structural Differences: Even highly homologous enzymes often have subtle differences in their active sites or allosteric pockets. High-resolution crystal structures of your inhibitor bound to both the target and off-target enzymes can reveal these differences and guide the rational design of more selective compounds.[19]

  • Target Allosteric Sites: Allosteric sites are often less conserved than active sites, providing an excellent opportunity for developing highly selective inhibitors.[13][19]

  • Increase Rigidity: Flexible molecules can adopt multiple conformations to fit into the active sites of various enzymes. Increasing the rigidity of your inhibitor, for example, through cyclization, can lock it into a conformation that is optimal for the target enzyme but not for off-targets.[20]

FAQ 5: My inhibitor is potent in biochemical and cellular assays, but it performs poorly in vivo. What are the likely culprits?

Answer: Poor in vivo efficacy despite good in vitro potency is often due to unfavorable ADME/Tox properties.[21][22] The compound may not be reaching its target in sufficient concentrations, or it may be rapidly metabolized and cleared from the body.

Troubleshooting Guide: Addressing ADME/Tox Issues

1. Early Stage ADME Profiling is Key

  • It is critical to assess ADME properties early in the lead optimization process to avoid advancing compounds that are destined to fail.[22]

  • Key in vitro ADME assays to consider:

    • Solubility: Poor solubility can limit absorption.

    • Permeability: Assays like the Caco-2 permeability assay can predict intestinal absorption.

    • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes can identify its susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[23]

    • Plasma Protein Binding: High plasma protein binding can reduce the free concentration of the drug available to interact with its target.

2. Common Liabilities and Mitigation Strategies

Problem Potential Cause Mitigation Strategy
Low Bioavailability Poor absorption, high first-pass metabolism.Improve solubility, block metabolic hotspots, design prodrugs.[17]
High Clearance Rapid metabolism by CYP enzymes, high efflux by transporters.Modify the structure to reduce susceptibility to metabolism, co-dose with a CYP inhibitor in preclinical studies.[18]
Toxicity Off-target effects, reactive metabolites.Improve selectivity, identify and block metabolic pathways that produce toxic metabolites.[23]

This guide provides a framework for navigating some of the most common challenges in small molecule enzyme inhibitor development. By adopting a systematic and questioning approach, you can increase the efficiency and success rate of your drug discovery efforts.

References

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tes-Bou-rassa, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2014). What are PAINS?. BIT 479/579 High-throughput Discovery. [Link]

  • Quora. (2014). What are Pan Assay Interference Compounds (PAINS) and why do they have such potent cross-enzyme potency?. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Rational approaches to improving selectivity in drug design. Journal of medicinal chemistry, 52(21), 6752–6768. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]

  • Liu, X., O'Donnell, J., & Duan, D. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of chemical information and modeling, 59(8), 3627–3636. [Link]

  • Siegloch, K., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS medicinal chemistry letters, 3(11), 914–918. [Link]

  • de Souza, A. S., & de Almeida, M. V. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 20(4), 567-568. [Link]

  • Okada, M. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 146(2), 149-151. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Williams, D. H., & Mitchell, T. (2012). Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. Expert opinion on drug discovery, 7(12), 1105–1117. [Link]

  • Wolman, N., et al. (2021). Modifying inhibitor specificity for homologous enzymes by machine learning. ScienceOpen. [Link]

  • IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • PharmiWeb.com. (2024). Challenges in Small Molecule Targeted Drug Development. [Link]

  • Wlodarczyk, S. R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(10), 5147-5188. [Link]

  • Wallach, I., & Jaitly, N. (2016). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of chemical information and modeling, 56(2), 346–357. [Link]

  • Ingber, D. E. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 683-684. [Link]

  • Ventura, A. C., & Aberton, H. M. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 10, 83. [Link]

  • Horiuchi, K. Y. (2015). Challenges in profiling and lead optimization of drug discovery for methyltransferases. Drug discovery today. Technology, 18, 62–68. [Link]

  • Grokipedia. (n.d.). IC50. [Link]

  • Semantic Scholar. (2017). Enzyme Inhibitors and Activators. [Link]

  • Zhang, Z., et al. (2018). Effects of rigidity on the selectivity of protein kinase inhibitors. PloS one, 13(1), e0191176. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Copeland, R. A. (2013). Enzyme Inhibition: The Phenomenon and Mechanism-Independent Analysis. Methods in molecular biology (Clifton, N.J.), 930, 1–25. [Link]

  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]

  • Auld, D. S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Morphy, J. R. (2012). Chapter 10: The Challenges of Multi-Target Lead Optimization. In Designing Multi-Target Drugs. The Royal Society of Chemistry. [Link]

  • Kortemme, T., & Taylor, N. D. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. PLoS computational biology, 9(8), e1003187. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(6), 661–671. [Link]

  • Zhang, D., & Li, W. (2006). Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034. Current topics in medicinal chemistry, 6(11), 1137–1149. [Link]

  • Medina-Franco, J. L., & Chavez-Hernandez, A. L. (2019). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Molecules (Basel, Switzerland), 24(11), 2154. [Link]

  • Computational Chemistry Blog. (2022). Importance of ADME/Tox in Early Drug Discovery. [Link]

  • Wang, S., & Han, L. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. RSC medicinal chemistry, 11(7), 759–771. [Link]

  • CN Bio Innovations. (2024). 6 Challenges in ADME Drug Development. [Link]

  • Ekins, S. (2021). In Silico ADME/Tox Comes of Age: Twenty Years Later. Pharmaceutical research, 38(8), 1269–1282. [Link]

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Reference Data & Comparative Studies

Validation

Validating 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid Analogues as Selective PARP1/2 Inhibitors: A Comparative Guide

Introduction: The Evolving Landscape of PARP Inhibition Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR). They play a pivotal rol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR). They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway[1][2]. In the context of oncology, inhibiting PARP has emerged as a powerful therapeutic strategy, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the basis for the clinical success of several approved PARP inhibitors.

While the initial prompt focused on the specific molecule 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, a comprehensive search of the scientific literature did not yield specific data for this compound. However, this chemical structure belongs to a well-studied class of PARP inhibitors characterized by a benzimidazole carboxamide scaffold. This guide will, therefore, focus on a representative and potent member of this class: 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide , hereafter referred to as Compound 17d [3]. We will provide a detailed validation and comparative analysis of Compound 17d against established PARP inhibitors: Olaparib, Rucaparib, and Talazoparib. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation and comparative efficacy of novel PARP1/2 inhibitors.

The Rationale for Selective PARP1/2 Inhibition

The PARP family consists of 17 members, but PARP1 and PARP2 are the primary targets for current cancer therapies due to their central role in DNA repair[1][2]. PARP1 is the most abundant and is responsible for the majority of cellular PARylation activity upon DNA damage. PARP2, while less abundant, also contributes to this process and shares structural homology with PARP1 in its catalytic domain.

The therapeutic efficacy of PARP inhibitors is attributed to two primary mechanisms:

  • Catalytic Inhibition: By blocking the enzymatic activity of PARP1 and PARP2, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair factors to the site of damage. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).

  • PARP Trapping: PARP inhibitors can also trap PARP1 and PARP2 on DNA at the site of damage. These trapped PARP-DNA complexes are highly cytotoxic as they interfere with DNA replication and transcription. The trapping potency of different PARP inhibitors varies and is a critical determinant of their overall antitumor activity[2].

Selective inhibition of PARP1 and PARP2 is crucial for maximizing therapeutic efficacy while minimizing off-target effects. This guide will delve into the experimental validation of Compound 17d's selectivity and potency in comparison to established clinical PARP inhibitors.

Comparative Analysis of PARP1/2 Inhibitors

A critical step in the preclinical validation of a novel PARP inhibitor is to determine its potency and selectivity against the target enzymes and to compare these parameters with existing drugs.

In Vitro Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor against its target enzyme. The following table summarizes the reported IC50 values for Compound 17d and the comparator PARP inhibitors against PARP1 and PARP2.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1 vs PARP2)
Compound 17d 4.30[3]1.58[3]~2.7-fold for PARP2
Olaparib ~1-5~1-2~1-2.5-fold for PARP2
Rucaparib 0.8[4]0.5[4]~1.6-fold for PARP2
Talazoparib 0.57[2]~0.3~1.9-fold for PARP2

Note: IC50 values for Olaparib and Talazoparib are aggregated from multiple sources and represent a general range. The selectivity is calculated as a ratio of the IC50 values.

As the data indicates, Compound 17d is a potent inhibitor of both PARP1 and PARP2, with IC50 values in the low nanomolar range. Its potency is comparable to that of the established inhibitors, and it exhibits a slight selectivity for PARP2.

Experimental Validation Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to validate a novel PARP inhibitor.

PARP1/2 Enzymatic Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified PARP1 and PARP2. A common method is a histone-based ELISA.

Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent or colorimetric substrate.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microplate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., Compound 17d) and control inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Reaction: Add a reaction mixture containing the purified PARP1 or PARP2 enzyme, activated DNA (to stimulate enzyme activity), and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cell lines, particularly those with and without BRCA mutations.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436 [BRCA1-deficient], CAPAN-1 [BRCA2-deficient], and a BRCA-proficient control cell line) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PARP inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Determine the EC50 value (the concentration that causes 50% reduction in cell viability).

Western Blotting for PARP Activity (PARylation)

This technique is used to measure the inhibition of PARP activity within cells by detecting the levels of poly(ADP-ribosyl)ation (PAR).

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. To assess PARP activity, an antibody that recognizes PAR chains is used. A decrease in the PAR signal in treated cells indicates inhibition of PARP activity.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the PARP inhibitor for a defined period. It is often beneficial to induce DNA damage (e.g., with hydrogen peroxide or a topoisomerase inhibitor) to stimulate PARP activity.

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against PAR.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the levels of PARylation between treated and untreated samples.

Visualizing the Mechanism and Workflow

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

PARP Signaling Pathway and Inhibition

PARP_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1_2 PARP1/2 Activation DNA_Damage->PARP1_2 PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_2->PAR_Synthesis Inhibition Catalytic Inhibition & PARP Trapping PARP1_2->Inhibition Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair PARP_Inhibitor Compound 17d (or other PARPi) PARP_Inhibitor->Inhibition SSB_Accumulation SSB Accumulation Inhibition->SSB_Accumulation DSB_Formation DSB Formation SSB_Accumulation->DSB_Formation Cell_Death Synthetic Lethality in BRCA-deficient cells DSB_Formation->Cell_Death

Caption: Mechanism of PARP1/2 in DNA repair and the action of PARP inhibitors.

Experimental Workflow for PARP Inhibitor Validation

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzymatic_Assay PARP1/2 Enzymatic Assay IC50_Determination Determine IC50 Values Enzymatic_Assay->IC50_Determination Cell_Culture Culture BRCA-deficient and BRCA-proficient cell lines Cell_Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Cell_Viability_Assay Western_Blot Western Blot for PARylation Cell_Culture->Western_Blot EC50_Determination Determine EC50 Values Cell_Viability_Assay->EC50_Determination PAR_Inhibition Confirm Cellular PARP Inhibition Western_Blot->PAR_Inhibition

Caption: A typical experimental workflow for the validation of a novel PARP inhibitor.

Conclusion and Future Directions

The preclinical validation of novel PARP inhibitors like Compound 17d is a multi-faceted process that requires rigorous in vitro and cell-based characterization. The data presented in this guide demonstrates that Compound 17d, a representative of the benzimidazole carboxamide class of PARP inhibitors, is a potent inhibitor of PARP1 and PARP2, with efficacy comparable to established clinical drugs.

Further research should focus on a more extensive cellular characterization of Compound 17d, including its PARP trapping potential and its efficacy in a broader range of cancer cell lines with different genetic backgrounds. In vivo studies in animal models of cancer are also essential to evaluate its pharmacokinetic properties, tolerability, and antitumor activity in a more complex biological system. The continued development of potent and selective PARP inhibitors holds great promise for expanding the reach of this important class of targeted cancer therapies.

References

  • [Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications]([Link])

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Comparative

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Profiling of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The journey of a novel chemical entity from a promising hit to a clinical candidate is paved wi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous characterization, a critical component of which is the assessment of its selectivity. This guide provides an in-depth technical comparison and procedural roadmap for conducting cross-reactivity studies, centered on the hypothetical novel compound 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid , which we will refer to as Cmpd-X .

For the purpose of this illustrative guide, we will postulate that Cmpd-X, based on its benzamide core structure, has been identified as a potent inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway. The central challenge, therefore, is to determine its specificity. Does it inhibit other members of the PARP family? Does it possess activity against other structurally related enzyme families, such as protein kinases? Answering these questions is paramount, as off-target activities can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology.[1][2]

This guide will compare the hypothetical cross-reactivity profile of Cmpd-X against established PARP inhibitors, Olaparib and Rucaparib, providing the experimental frameworks necessary for researchers to conduct such an evaluation.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The PARP family consists of 17 members, with PARP1 and PARP2 being the most studied for their roles in DNA single-strand break repair.[3][4] While both are validated targets for cancer therapy, their inhibition can lead to different biological consequences and toxicity profiles. High selectivity for PARP1 over PARP2 is often a goal in drug design to potentially mitigate certain hematological toxicities.[3]

Furthermore, the nicotinamide-binding domain of PARPs, the target for most inhibitors, shares structural homology with the ATP-binding site of many protein kinases.[5] This creates a significant potential for cross-reactivity. Indeed, several clinically approved PARP inhibitors have been shown to have potent off-target effects on various kinases, which may contribute to their clinical efficacy and adverse event profiles. For instance, Rucaparib is known to inhibit kinases like PIM1, CDK1, and DYRK1A at micromolar concentrations, whereas Olaparib is considered a more selective PARP inhibitor with no significant kinase affinities.[5][6]

A comprehensive cross-reactivity assessment for a new entity like Cmpd-X is therefore not merely a regulatory checkbox but a foundational dataset that informs its entire preclinical and clinical development trajectory.

Experimental Strategy for Profiling Cmpd-X

A multi-tiered approach is essential for robustly defining the selectivity of a novel inhibitor. This involves progressing from initial on-target validation to broad, unbiased screening against related and unrelated targets.

G cluster_0 Tier 1: Primary Target & Isoform Selectivity cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular & Phenotypic Validation a Biochemical IC50 Assays (PARP1, PARP2, PARP3, TNKS1/2) b PARP Trapping Assays (PARP1 vs. PARP2) a->b Confirm on-target potency & isoform specificity c Large-Scale Kinase Panel (e.g., 400+ kinases) a->c Progress to broad screening d Cellular Target Engagement (e.g., CETSA/CeTEAM) c->d Identify potential off-targets & confirm cellular relevance e Cell-Based PARP Inhibition Assay (PAR-ylation levels) d->e Validate hits in cellular context f Off-Target Cellular Assays (for identified kinase hits) e->f g Cytotoxicity Profiling (in relevant cancer cell lines) f->g

Caption: Tiered workflow for inhibitor selectivity profiling.

Tier 1: PARP Family Selectivity

The first step is to quantify the potency of Cmpd-X against its intended target, PARP1, and compare it directly with other key PARP family members.

Protocol 1: Biochemical PARP Inhibition Assay

This assay measures the enzymatic activity of PARP enzymes by quantifying the formation of poly(ADP-ribose) (PAR) on a histone substrate.

Methodology:

  • Reagents: Recombinant human PARP1 and PARP2 enzymes, activated DNA, biotinylated-NAD+, histone H1, streptavidin-HRP, and a chemiluminescent substrate.[7][8]

  • Plate Preparation: Coat a 96-well plate with histone H1.

  • Reaction Mixture: In each well, combine the respective PARP enzyme, activated DNA, and a serial dilution of Cmpd-X, Olaparib, or Rucaparib.

  • Initiation: Start the PARylation reaction by adding biotinylated-NAD+ and incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP, which binds to the biotinylated PAR chains.

  • Readout: Add a chemiluminescent HRP substrate and measure the signal using a plate reader. The signal is proportional to PARP activity.[9]

  • Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: PARP Trapping Assay

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is their ability to "trap" PARP enzymes on DNA, creating cytotoxic DNA-PARP complexes.[10][11] This property can be more predictive of cellular cytotoxicity than catalytic inhibition alone and may differ between PARP1 and PARP2.

Methodology (Fluorescence Polarization-Based):

  • Reagents: Recombinant PARP1 or PARP2, a fluorescently labeled DNA oligonucleotide probe containing a single-strand break, and NAD+.[12]

  • Principle: When the large PARP enzyme binds to the small fluorescent DNA probe, the complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. Upon addition of NAD+, the enzyme auto-PARylates and dissociates from the DNA, causing the FP signal to drop. A trapping inhibitor will prevent this dissociation, keeping the FP signal high.

  • Procedure:

    • Incubate PARP1 or PARP2 with the fluorescent DNA probe and serial dilutions of the test compound.

    • Initiate the dissociation reaction by adding NAD+.

    • Measure the FP signal over time.

  • Analysis: The concentration of inhibitor that prevents 50% of the NAD+-mediated dissociation is the EC50 for trapping.

Comparative Data (Hypothetical)
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)PARP1 Trapping EC50 (nM)PARP2 Trapping EC50 (nM)
Cmpd-X 4.5 125 ~28-fold 8.2 >500
Olaparib510.2-fold1.547
Rucaparib1.46.9~5-fold4.839

Data for Olaparib and Rucaparib are representative values from published literature.[13][14]

Interpretation: In this hypothetical scenario, Cmpd-X is a potent PARP1 inhibitor with significant selectivity over PARP2, both in catalytic inhibition and, most notably, in trapping efficiency. This profile suggests a potentially favorable therapeutic window compared to less selective inhibitors.

Tier 2: Kinase Cross-Reactivity Screening

Given the structural similarities between PARP and kinase active sites, a broad screening panel is the most efficient way to identify potential off-targets.

Protocol 3: Large-Panel Kinase Screen

Commercial services offer screening against hundreds of kinases in standardized biochemical assays. The goal is to identify any "hits" at a single, high concentration of the test compound (e.g., 1 or 10 µM).

Methodology:

  • Compound Submission: Provide Cmpd-X to a contract research organization (CRO).

  • Primary Screen: The CRO will perform a single-point inhibition assay against their kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠). The result is typically reported as "% Inhibition" at the tested concentration.

  • Follow-up (Kd or IC50): For any kinases showing significant inhibition (e.g., >50%), a follow-up dose-response experiment is conducted to determine the IC50 or binding affinity (Kd).

Comparative Data (Hypothetical)
CompoundPrimary Screen Hits (>50% Inh. @ 1 µM)Key Off-Target Kinases (IC50, µM)
Cmpd-X 2 DYRK1A (0.85), PIM1 (1.2)
Olaparib0None identified
Rucaparib9PIM1 (1.2), DYRK1A (1.4), CDK1 (1.4), CDK9 (2.7)[6]

Interpretation: The hypothetical data suggests Cmpd-X has a much cleaner kinase profile than Rucaparib, though it shows some activity against DYRK1A and PIM1. These hits are at concentrations significantly higher than its PARP1 IC50, but they warrant further investigation in cellular models to determine their physiological relevance. Olaparib remains the benchmark for selectivity in this comparison.[1]

G Selectivity Comparison Olaparib Olaparib On-Target: PARP1/2 Off-Target: None CmpdX Cmpd-X (Hypothetical) On-Target: PARP1 Off-Target: DYRK1A, PIM1 Rucaparib Rucaparib On-Target: PARP1/2 Off-Target: PIM1, DYRK1A, CDK1/9, ...

Caption: Comparative selectivity of PARP inhibitors.

Tier 3: Cellular Validation

Biochemical assays are essential, but cellular assays are required to confirm that the compound engages its intended target in a complex biological environment and to assess the relevance of any identified off-targets.

Protocol 4: Cellular PARP Engagement and Inhibition

This assay measures the inhibition of PARP activity in whole cells by detecting the levels of PARylation after inducing DNA damage.

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., HeLa or a cancer cell line with a known DDR defect).

  • Treatment: Pre-treat cells with a serial dilution of Cmpd-X or comparator drugs for 1-2 hours.

  • DNA Damage: Induce DNA damage using a potent alkylating agent like methyl methanesulfonate (MMS) or H₂O₂ for a short period (e.g., 15 minutes).

  • Lysis and Detection: Lyse the cells and quantify PAR levels using an ELISA-based kit or by Western blot with an anti-PAR antibody.[10]

  • Analysis: Determine the EC50 value, which represents the concentration required to inhibit PARylation by 50% in a cellular context.

Expected Outcome: A potent compound like Cmpd-X should show an EC50 in the low nanomolar range, consistent with its biochemical IC50. This confirms cell permeability and engagement of the target.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for characterizing the cross-reactivity of a novel chemical entity, using the hypothetical PARP1 inhibitor 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid (Cmpd-X) as a working example. Our hypothetical data positions Cmpd-X as a highly potent and selective PARP1 inhibitor, distinguishing it from the broader-spectrum activity of Rucaparib and even suggesting potential advantages over the less PARP1-selective Olaparib.

The essential next steps would involve validating the cellular activity of the identified kinase off-targets (DYRK1A and PIM1) to understand if they are engaged at therapeutically relevant concentrations of Cmpd-X. Ultimately, the complete selectivity profile, encompassing both on- and off-target activities, is a critical dataset that enables a data-driven approach to advancing novel compounds toward clinical investigation.

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Validation

Preclinical Showdown: A Head-to-Head Comparison of Piperidine Derivatives in Therapeutic Development

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its versatility an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its versatility and favorable physicochemical properties.[1][2] This guide provides an in-depth, head-to-head comparison of promising piperidine derivatives from recent preclinical studies, offering a critical analysis of their performance in established models of cancer, neurodegenerative disease, and pain. We will delve into the experimental data, provide detailed protocols for key assays, and visualize the underlying mechanisms of action to empower your own research and development endeavors.

The enduring appeal of the piperidine ring lies in its unique combination of structural and electronic features. The basicity of the nitrogen atom (pKa of the conjugate acid ~11) allows for crucial ionic interactions with biological targets, while the conformational flexibility of the six-membered ring enables optimal positioning of substituents for high-affinity binding.[1] These characteristics contribute to the favorable pharmacokinetic profiles often observed with piperidine-containing compounds.[2]

This guide will navigate the preclinical landscape of piperidine derivatives across three major therapeutic areas:

  • Oncology: A comparative analysis of cytotoxic and enzyme-inhibiting piperidine derivatives in cancer models.

  • Neurodegenerative Disease: A head-to-head look at piperidine-based compounds for Alzheimer's disease.

  • Analgesia: An evaluation of the antinociceptive effects of novel piperidine derivatives in preclinical pain models.

Section 1: Piperidine Derivatives in Oncology

The piperidine scaffold is a prominent feature in a multitude of anticancer agents, owing to its ability to be readily functionalized to target various oncogenic pathways.[3][4] This section provides a comparative analysis of recently developed piperidine derivatives, focusing on their cytotoxic activity against cancer cell lines and their inhibition of key enzymes implicated in cancer progression, such as histone deacetylases (HDACs).

Comparative In Vitro Cytotoxicity

The following table summarizes the 50% growth inhibitory concentrations (GI₅₀) of several piperidine derivatives against a panel of human cancer cell lines. This head-to-head comparison allows for a direct assessment of their relative potencies.

Compound IDDerivative ClassCancer Cell LineGI₅₀ (µM)Reference
Compound 17a Piperidine DerivativePC3 (Prostate)Concentration-dependent inhibition reported[4]
Compound 9 Piperidine-based heterocycleHepatocellular, Colorectal, Breast7.79, 8.10, 3.53[5]
Compound 14 Piperidine-based heterocycleHepatocellular, Colorectal, Breast-[5]
Doxorubicin (Reference) AnthracyclineBreast4.17[5]
Piperazine-based Hydroxamate 8b Piperazine HydroxamateMDA-MB-231 (Breast)5.42[6]
Piperazine-based Hydroxamate 8b Piperazine HydroxamateMCF-7 (Breast)39.10[6]

Analysis of Cytotoxicity Data:

The data clearly indicates that the substitution pattern on the piperidine ring significantly influences cytotoxic potency. For instance, compound 9 demonstrates potent activity across multiple cancer cell lines, even surpassing the standard chemotherapeutic agent doxorubicin in the breast cancer cell line.[5] The piperazine-based hydroxamate 8b also shows promising activity, particularly against the triple-negative breast cancer cell line MDA-MB-231.[6] It is noteworthy that the piperidine derivative 17a has been shown to inhibit the proliferation of prostate cancer cells in a concentration-dependent manner, highlighting its potential in this indication.[4]

Targeting Key Oncogenic Pathways: PI3K/Akt/mTOR and HDAC Inhibition

Many piperidine derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[2][7][8] This pathway is a central regulator of cell growth, proliferation, and survival.[1][7]

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the points of inhibition by small molecule inhibitors, including those with piperidine scaffolds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Inhibitor Piperidine-based Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

HDACs are another important class of enzymes targeted in cancer therapy, and several piperidine-containing compounds have been developed as HDAC inhibitors.[9][10] The table below compares the inhibitory activity of piperidine and piperazine-based hydroxamates against different HDAC isoforms.

Compound IDScaffoldHDAC8 IC₅₀ (nM)HDAC3 IC₅₀ (nM)SelectivityReference
Piperidine Hydroxamate PiperidineLess active--[9]
Piperazine Hydroxamate PiperazineMore active-Selective for HDAC8 over HDAC3[9]
Compound 9b 1-Benzhydryl piperazine31-Selective HDAC6 inhibitor[6]

Analysis of HDAC Inhibition Data:

The data suggests that the nature of the heterocyclic ring (piperidine vs. piperazine) can significantly impact HDAC inhibitory activity and selectivity.[9] The piperazine-scaffold-containing compounds were found to be more potent HDAC8 inhibitors compared to their piperidine counterparts.[9] Furthermore, compound 9b , a 1-benzhydryl piperazine derivative, emerged as a potent and selective HDAC6 inhibitor.[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value for each compound.

Section 2: Piperidine Derivatives in Neurodegenerative Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[14] One of the key therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14][15] Donepezil, a widely prescribed drug for AD, features a piperidine moiety and serves as a scaffold for the development of new, more potent inhibitors.[16][17]

Comparative Acetylcholinesterase (AChE) Inhibition

This section presents a head-to-head comparison of the AChE inhibitory activity of various piperidine-based compounds, including donepezil and its analogues.

Compound IDDerivative ClassAChE IC₅₀Reference
Donepezil N-benzylpiperidine0.6 µM[18]
Compound 5d N-(2-(piperidine-1-yl)ethyl)benzamide13 nM[18]
Compound 9 Pyrrolidone-2-one series0.01 µM[19]
Compound 18 Quinoline series0.01 µM[19]
Compound 23 Indolin-2-one series0.01 µM[19]

Analysis of AChE Inhibition Data:

The data highlights the remarkable potential for improving upon the potency of donepezil. Compound 5d , a benzamide derivative containing a piperidine core, exhibited an IC₅₀ value in the nanomolar range, demonstrating significantly greater activity than donepezil.[18] Similarly, compounds 9 , 18 , and 23 , representing different chemical series, all showed potent AChE inhibition with IC₅₀ values of 0.01 µM.[19] These findings underscore the value of exploring diverse chemical space around the piperidine scaffold to identify novel and highly effective AChE inhibitors.

Mechanism of Action: Cholinesterase Inhibition

Cholinesterase inhibitors work by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and learning.[14][15]

Cholinesterase_Inhibition Presynaptic Presynaptic Neuron ACh_synapse ACh Presynaptic->ACh_synapse ACh Release Postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibition

Caption: Mechanism of action of piperidine-based cholinesterase inhibitors.

Section 3: Piperidine Derivatives in Analgesia

The piperidine nucleus is a key structural feature of many opioid analgesics, including morphine and fentanyl.[20] Consequently, the development of novel piperidine derivatives as potent and safer analgesics is an active area of research. This section compares the in vivo analgesic activity of several piperidine derivatives in established preclinical models of pain.

Comparative In Vivo Analgesic Activity

The following table summarizes the analgesic effects of various piperidine derivatives in the tail-flick and writhing tests in mice.

Compound IDDerivative ClassTest ModelDoseAnalgesic Effect (% Inhibition or Latency)Reference
HN58 4-amino methyl piperidineWrithing Test-100% inhibition[20]
PP1 4-piperidinopiperidineTail Immersion50 mg/kgPotent and persistent analgesia[21]
AMP5 4-amino methylpiperidineTail Immersion1 mg/kg & 0.1 mg/kgMore potent than pethidine[21]
AMP6 4-amino methylpiperidineTail Immersion1 mg/kg & 0.1 mg/kgMore potent than pethidine[21]
PD1, PD3, PD5 4-(4'-bromophenyl)-4-piperidinol--Highly significant analgesic effect[22]

Analysis of In Vivo Analgesic Data:

The preclinical data demonstrates the significant analgesic potential of novel piperidine derivatives. Compound HN58 exhibited complete inhibition of writhing, indicating potent peripheral analgesic activity.[20] The 4-piperidinopiperidine derivative PP1 produced strong and long-lasting analgesia in the tail immersion test.[21] Notably, the 4-amino methylpiperidine derivatives AMP5 and AMP6 were found to be more potent than the standard opioid pethidine at lower doses.[21] Furthermore, a series of 4-(4'-bromophenyl)-4-piperidinol derivatives also showed highly significant analgesic effects.[22]

Experimental Protocols: In Vivo Analgesia Models

This test is used to evaluate peripheral analgesic activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the piperidine derivatives orally or intraperitoneally. A control group should receive the vehicle.

  • Induction of Writhing: After a specific pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.[23]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a specific stretching posture) for a period of 20 minutes.[23]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each compound compared to the control group.

This test is used to assess centrally mediated analgesia.

Step-by-Step Protocol:

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice and acclimatize them to the testing apparatus.

  • Baseline Latency: Gently hold the animal and immerse the distal 3-5 cm of its tail in a water bath maintained at a constant temperature (e.g., 52-55°C).[24][25] Record the time taken for the animal to flick its tail out of the water (tail-flick latency). A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[26][27]

  • Compound Administration: Administer the piperidine derivatives and a control vehicle.

  • Post-Treatment Latency: Measure the tail-flick latency at different time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) or the increase in tail-flick latency compared to the baseline.

Conclusion

The preclinical data presented in this guide unequivocally demonstrates the immense potential of the piperidine scaffold in the development of novel therapeutics for a wide range of diseases. The head-to-head comparisons reveal that strategic modifications to the piperidine ring can lead to significant improvements in potency, selectivity, and efficacy. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of piperidine-based drugs.

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Comparative

Confirming On-Target Activity of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid: A Comparative Guide to PARP1 Inhibition

In the landscape of targeted cancer therapy, the validation of a novel compound's on-target activity is a critical step in its development pipeline. This guide provides a comprehensive framework for confirming the on-tar...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the validation of a novel compound's on-target activity is a critical step in its development pipeline. This guide provides a comprehensive framework for confirming the on-target activity of the novel small molecule, 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid. Given its structural features, particularly the benzamide core, we will proceed with the hypothesis that its primary target is Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3]

This guide will objectively compare the proposed validation workflow for our compound of interest with established methodologies used for the FDA-approved PARP inhibitors, Olaparib and Talazoparib.[4][5] Furthermore, we will draw cautionary insights from the clinical development of Iniparib, a compound initially believed to be a PARP inhibitor but later found to have a different mechanism of action, underscoring the necessity of rigorous on-target validation.[6][7][8][9]

The Central Role of PARP1 in DNA Repair and Cancer Therapy

PARP1 is a crucial enzyme that detects single-strand breaks (SSBs) in DNA and initiates their repair through the base excision repair (BER) pathway.[1][2][10] In cancer cells with mutations in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs.[1][5] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[4][5]

PARP1 Signaling Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication if unrepaired PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_complex Base Excision Repair (BER) Complex PAR->BER_complex recruits BER_complex->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication->DSB HR_proficient HR-Proficient Cell DSB->HR_proficient repaired by HR HR_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient not repaired Cell_Survival Cell Survival HR_proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death Compound 2-{[(1-Benzyl-4-piperidinyl)amino] -carbonyl}benzoic acid (Putative PARP Inhibitor) Compound->PARP1 inhibits

Caption: Proposed mechanism of action for 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid as a PARP1 inhibitor.

A Multi-Tiered Approach to On-Target Validation

To rigorously confirm the on-target activity of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid as a PARP1 inhibitor, a multi-tiered experimental approach is essential. This approach progresses from direct biochemical assays to cellular target engagement and finally to phenotypic assays that demonstrate the expected biological consequences of target inhibition.

Tier 1: Biochemical Assays - Direct Target Interaction

The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of purified PARP1 protein.

Comparison of Biochemical Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
ELISA-based Measures the PARylation of a histone substrate coated on a plate.High-throughput, sensitive (chemiluminescent or colorimetric detection).[11]Indirect measurement of PARP activity, potential for false positives/negatives.
AlphaLISA® Homogeneous assay where PARP activity brings donor and acceptor beads into proximity, generating a signal.No-wash steps, high-throughput, sensitive.[12]Requires specialized equipment, potential for compound interference with the assay chemistry.
Fluorescence Polarization (FP) Measures the displacement of a fluorescently labeled PARP inhibitor from the enzyme.[13]Homogeneous, direct binding measurement, provides IC50 values.[13]Only suitable for competitive inhibitors that bind to the same site as the probe.[13]

Experimental Protocol: PARP1 Chemiluminescent ELISA

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Compound Incubation: Add varying concentrations of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, Olaparib (positive control), and a vehicle control (e.g., DMSO) to the wells.

  • Enzyme Reaction: Add purified PARP1 enzyme and biotin-labeled NAD+ to each well and incubate for 1 hour at room temperature to allow for the PARylation reaction.[12]

  • Detection: Add Streptavidin-HRP and a chemiluminescent substrate.[12]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PARP1 activity by 50%.

Tier 2: Cellular Assays - Target Engagement in a Biological Context

Confirming that the compound can reach and interact with its target within a living cell is a critical next step.

Comparison of Cellular Target Engagement Assays

Assay TypePrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.[14]Label-free, applicable to any soluble protein, confirms intracellular target binding.[14][15]Can be lower throughput, requires specific antibodies for detection.
NanoBRET™ Target Engagement Assay Measures the binding of a compound to a NanoLuc® luciferase-tagged protein in live cells by monitoring changes in bioluminescence resonance energy transfer (BRET).[16]Quantitative, high-throughput, provides real-time binding kinetics in live cells.[16]Requires genetic modification of cells to express the fusion protein.
Photoaffinity Labeling Uses a photo-reactive probe based on the inhibitor to covalently label the target protein upon UV irradiation, allowing for identification and quantification.[15][17][18]Identifies direct and covalent interactions, can uncover off-targets.[15][17]Requires synthesis of a specialized probe, potential for non-specific labeling.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells (e.g., a BRCA-mutant cancer cell line like HCC1937) with varying concentrations of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, Olaparib, or vehicle control for 1 hour.[19]

  • Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble PARP1 using an ELISA or Western blot.

  • Analysis: Plot the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[14]

CETSA_Workflow cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Heat Shock cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis Cells Intact Cells Compound_Treat Treat with Compound (e.g., 2-{[(1-Benzyl...acid}) Cells->Compound_Treat Heat Apply Temperature Gradient Compound_Treat->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble Soluble Fraction Centrifuge->Soluble Aggregated Aggregated Fraction Quantify Quantify Soluble PARP1 (e.g., Western Blot, ELISA) Soluble->Quantify Curve Generate Melting Curve Quantify->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Phenotypic Assays - Demonstrating Biological Consequence

The final tier of validation involves demonstrating that target engagement by the compound leads to the expected biological outcome. For a PARP inhibitor, this is typically the induction of synthetic lethality in HR-deficient cancer cells.

Comparison of Phenotypic Assays

Assay TypePrincipleAdvantagesDisadvantages
Cell Viability/Cytotoxicity Assay Measures the number of viable cells after treatment with the compound (e.g., using MTS or CellTiter-Glo®).[19]Simple, high-throughput, directly measures the desired therapeutic outcome.Does not directly confirm the mechanism of cell death.
PARylation Inhibition Assay Measures the levels of poly(ADP-ribose) (PAR) in cells, which should decrease upon PARP inhibition.[20]Directly measures the downstream effect of PARP enzymatic inhibition.Can be technically challenging, requires specific antibodies for PAR detection.
DNA Damage Foci Formation (γH2AX) Measures the formation of γH2AX foci, a marker of DNA double-strand breaks, which should increase in HR-deficient cells treated with a PARP inhibitor.Provides mechanistic insight into the induction of DNA damage.Requires immunofluorescence microscopy and image analysis, which can be time-consuming.

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed both an HR-deficient (e.g., HCC1937, BRCA1-mutant) and an HR-proficient (e.g., HCC1937 with reconstituted wild-type BRCA1) cell line into 96-well plates.[19]

  • Compound Treatment: Treat the cells with a serial dilution of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, Talazoparib (a potent PARP trapper), and Olaparib.[21][22][23]

  • Incubation: Incubate the cells for an appropriate period (e.g., 5-7 days).

  • Viability Measurement: Add a viability reagent (e.g., MTS) and measure the absorbance or luminescence according to the manufacturer's protocol.

  • Analysis: Plot cell viability against compound concentration and determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the HR-deficient cell line compared to the HR-proficient line is indicative of synthetic lethality.

Comparative Analysis and Expected Outcomes

Table of Expected Results for On-Target Validation

Assay2-{[(1-Benzyl-4-piperidinyl) amino]-carbonyl}benzoic acid (Hypothetical)Olaparib (Positive Control)Talazoparib (Positive Control)Iniparib (Negative Control)
PARP1 Biochemical IC50 Low nM rangeLow nM rangeLow nM rangeHigh µM range or inactive[7]
CETSA Thermal Shift Significant shift (stabilization)Significant shift (stabilization)Significant shift (stabilization)No significant shift
Cell Viability (BRCA-mutant) Potent growth inhibitionPotent growth inhibitionVery potent growth inhibitionMinimal effect[9]
Cell Viability (BRCA-WT) Significantly less potentSignificantly less potentSignificantly less potentMinimal effect
PARP Trapping To be determinedModerate trappingHigh trapping[22][23]No trapping

The case of Iniparib serves as a critical lesson. Despite promising early clinical trial results, it was later demonstrated that Iniparib is not a true PARP inhibitor and has very weak activity against the enzyme.[6][7][8][9] This highlights the importance of the multi-tiered validation approach outlined above to ensure that the observed phenotypic effects are indeed a result of on-target activity.

Conclusion

Confirming the on-target activity of a novel compound like 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid requires a systematic and rigorous experimental cascade. By progressing from direct biochemical inhibition assays to cellular target engagement and culminating in mechanism-based phenotypic screens, researchers can build a robust data package to support its proposed mechanism of action as a PARP1 inhibitor. The comparative analysis with established drugs like Olaparib and Talazoparib, alongside the cautionary tale of Iniparib, provides a clear and objective framework for the successful validation of novel targeted therapies.

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Validation

Comparative Pharmacokinetics of Benzylpiperidine Compounds: An In-Depth Technical Guide

Introduction: The Benzylpiperidine Scaffold in Modern Drug Discovery The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzylpiperidine Scaffold in Modern Drug Discovery

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of clinically approved drugs and bioactive molecules.[1][2] Its unique combination of a flexible, three-dimensional piperidine ring and a lipophilic benzyl group allows for versatile interactions with numerous biological targets, particularly within the central nervous system (CNS).[3] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties—collectively known as pharmacokinetics—of this scaffold is paramount for the successful development of safe and effective therapeutics.[3]

This guide provides a comparative analysis of the pharmacokinetic profiles of representative benzylpiperidine-containing drugs. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of existing data but also detailed, field-proven experimental protocols to empower further research and development in this critical area of medicinal chemistry.

Comparative Analysis of Pharmacokinetic (ADME) Profiles

The journey of a drug through the body is a complex process. For benzylpiperidine compounds, structural modifications can dramatically alter their pharmacokinetic behavior. Here, we compare the key parameters of two well-characterized drugs featuring this scaffold: Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease, and Haloperidol , a typical antipsychotic.

Absorption

Oral bioavailability (F%) is a critical parameter, representing the fraction of an administered dose that reaches systemic circulation. For benzylpiperidine compounds, this is heavily influenced by their physicochemical properties and susceptibility to first-pass metabolism.

  • Donepezil : Exhibits excellent oral absorption, with peak plasma concentrations (Tmax) reached within 3-8 hours.[4][5] Its absorption is not significantly affected by food, providing dosing flexibility.[6]

  • Haloperidol : Shows good but more variable oral bioavailability, typically ranging from 60% to 70%.[7][8] Peak plasma concentrations are generally achieved 2 to 6 hours after oral administration.[7]

The lipophilicity imparted by the benzyl group generally favors absorption, but extensive metabolism in the gut wall or liver can reduce bioavailability.

Distribution

The volume of distribution (Vd) indicates how extensively a drug is distributed in body tissues versus plasma. For CNS-active agents like many benzylpiperidines, the ability to cross the blood-brain barrier (BBB) is essential.

  • Donepezil : Is widely distributed throughout the body, reflected by a large steady-state volume of distribution of 12-16 L/kg.[5] It is highly protein-bound (approximately 96%), primarily to albumin.[5][9] Donepezil readily crosses the BBB to exert its effect on acetylcholinesterase in the brain.[10]

  • Haloperidol : Also has a high volume of distribution and is approximately 90% bound to plasma proteins.[11][12] Its lipophilic nature facilitates rapid distribution from the plasma into the CNS.[11]

Metabolism

Metabolism is the most complex and often the most variable aspect of pharmacokinetics. The liver is the primary site of metabolism for most benzylpiperidine compounds, with the Cytochrome P450 (CYP) enzyme superfamily playing a central role.

  • Donepezil : Is extensively metabolized by the liver, primarily through CYP2D6 and CYP3A4 isoenzymes, followed by glucuronidation.[5][13] This process yields several metabolites, with the major active metabolite being 6-O-desmethyl donepezil.[5][10]

  • Haloperidol : Undergoes complex and extensive hepatic metabolism involving multiple pathways, including glucuronidation (the main route), reduction, and oxidative N-dealkylation via CYP3A4 and CYP2D6.[11][14][15] Genetic polymorphisms in these enzymes can lead to significant interindividual variability in plasma concentrations.[7]

The primary metabolic routes for N-benzylpiperidine structures are N-dealkylation (cleavage of the benzyl group) and hydroxylation of the aromatic rings or the piperidine scaffold.

Excretion

The final step is the removal of the drug and its metabolites from the body.

  • Donepezil : Has a very long elimination half-life (t½) of approximately 70-80 hours, which makes it suitable for once-daily dosing.[4][16] Excretion occurs via the kidneys, with about 57% of a dose recovered in the urine (17% as unchanged drug) and 15% in the feces.[4][5]

  • Haloperidol : Also has a relatively long half-life, ranging from 14 to 37 hours after oral administration.[17] Approximately 30% of the drug is excreted in the urine.[7]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Donepezil and Haloperidol, providing a clear basis for comparison.

ParameterDonepezilHaloperidolReference(s)
Oral Bioavailability (F) High (~100%)60-70%[4][7][8]
Time to Peak (Tmax) 3-8 hours2-6 hours (oral)[5][7]
Plasma Protein Binding ~96%~90%[5][8]
Volume of Distribution (Vd) 12-16 L/kgHigh[5][11]
Elimination Half-Life (t½) ~70-80 hours14-37 hours (oral)[4][16][17]
Primary Metabolic Enzymes CYP2D6, CYP3A4CYP3A4, CYP2D6, UGTs[5][7][15]
Primary Route of Excretion Renal (Urine)Renal and Biliary[5][7]

Key Experimental Protocols for Pharmacokinetic Profiling

To generate the data discussed above, a series of standardized in vitro and in vivo experiments are required. The following protocols are foundational for characterizing the ADME properties of novel benzylpiperidine compounds. The causality behind these experimental choices is to create a robust, self-validating system that allows for reliable prediction of in vivo behavior from in vitro data.

Diagram: General Workflow for Preclinical Pharmacokinetic Assessment

This diagram illustrates the logical flow of experiments, from initial in vitro screening to more complex in vivo studies.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (Animal Models) cluster_outcome Data Analysis & Modeling met_stab Metabolic Stability (Microsomes, Hepatocytes) cyp_pheno CYP450 Phenotyping (Recombinant CYPs, Inhibitors) met_stab->cyp_pheno If unstable pk_study Pharmacokinetic Study (IV and PO Dosing) met_stab->pk_study Informs in vivo study design permeability Permeability Assay (e.g., Caco-2) ppb Plasma Protein Binding mass_balance Excretion & Mass Balance (Radiolabeled Compound) pk_study->mass_balance tissue_dist Tissue Distribution pk_study->tissue_dist params Calculate PK Parameters (t½, CL, Vd, F%) pk_study->params Generates data for parameter calculation modeling PBPK Modeling (Human Dose Prediction) params->modeling

Caption: General workflow for a preclinical pharmacokinetic study.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay provides a rapid and cost-effective method to estimate the intrinsic clearance (Clint) of a compound by hepatic enzymes, primarily CYPs. A high clearance in this assay often correlates with a short half-life in vivo.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM, e.g., from a commercial supplier) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase in buffer).

  • Incubation Procedure:

    • Pre-warm a water bath or incubator to 37°C.

    • In a microcentrifuge tube, combine the HLM (final concentration 0.5 mg/mL), potassium phosphate buffer, and the test compound (final concentration 1 µM).

    • Pre-incubate this mixture for 5 minutes at 37°C to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution. This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard. The organic solvent stops the enzymatic reaction and precipitates the microsomal proteins.

    • Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

  • Analytical Method:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the initial linear portion of this curve represents the elimination rate constant (k).

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / [HLM protein concentration]. The half-life (t½) is calculated as 0.693 / k.

Self-Validation/Controls:

  • Negative Control: A condition without the NADPH-regenerating system to check for non-enzymatic degradation.

  • Positive Control: A compound with known metabolic lability (e.g., Verapamil, Testosterone) to ensure the HLM and cofactor system are active.

Protocol 2: CYP450 Reaction Phenotyping

Rationale: Identifying which CYP isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions (DDIs). If a new drug is metabolized by CYP3A4, its clearance can be affected by co-administered drugs that inhibit or induce this enzyme.

Methodology:

This protocol uses two complementary approaches: recombinant human CYPs and chemical inhibition in HLM.

A. Recombinant Human CYPs:

  • Incubate the test compound (1 µM) separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) under the same conditions as the metabolic stability assay (37°C, with NADPH regeneration).

  • After a set time (e.g., 60 minutes), terminate the reaction and quantify the depletion of the parent compound.

  • The enzyme(s) that show significant metabolism of the test compound are identified as the primary contributors.

B. Chemical Inhibition in HLM:

  • Set up incubations as described in the metabolic stability assay.

  • For each major CYP isoform, run a parallel incubation where a known, selective inhibitor for that isoform is pre-incubated with the HLM before adding the test compound.

    • CYP3A4 inhibitor: Ketoconazole

    • CYP2D6 inhibitor: Quinidine

    • CYP2C9 inhibitor: Sulfaphenazole

    • CYP2C19 inhibitor: Ticlopidine

    • CYP1A2 inhibitor: Furafylline

  • Initiate the reaction with NADPH and incubate for a time point that yields ~20-30% metabolism in the uninhibited control.

  • Quantify the remaining parent compound. A significant reduction in metabolism in the presence of a specific inhibitor implicates that CYP isoform in the compound's clearance.

Diagram: Common Metabolic Pathways for Benzylpiperidines

This diagram illustrates the primary enzymatic transformations that benzylpiperidine compounds undergo.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent N-Benzylpiperidine Scaffold N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP3A4/2D6 Aromatic_Hydroxylation Aromatic Hydroxylation (Benzyl Ring) Parent->Aromatic_Hydroxylation CYP3A4/2D6 Piperidine_Hydroxylation Piperidine Ring Hydroxylation Parent->Piperidine_Hydroxylation CYP3A4/2D6 Excreted Polar Metabolites (Enhanced Excretion) N_Dealkylation->Excreted Glucuronidation Glucuronidation (on -OH group) Aromatic_Hydroxylation->Glucuronidation UGTs Piperidine_Hydroxylation->Glucuronidation UGTs Glucuronidation->Excreted

Caption: Common Phase I and Phase II metabolic pathways.

References

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Comparative

A Comparative Guide to the Preclinical Efficacy of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid for Alzheimer's Disease

This guide provides a comprehensive evaluation of the therapeutic potential of the novel compound, 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, hereafter referred to as Compound X , in preclinical animal mod...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the therapeutic potential of the novel compound, 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid, hereafter referred to as Compound X , in preclinical animal models relevant to Alzheimer's disease (AD). The core of this analysis is a direct, data-driven comparison with the established acetylcholinesterase inhibitor, Donepezil. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, evidence-based framework for assessing the viability of this promising new chemical entity.

Introduction: The Cholinergic Deficit and a Novel Therapeutic Candidate

The cholinergic hypothesis has been a foundational concept in Alzheimer's disease research for decades. It posits that the cognitive decline characteristic of AD is significantly linked to a deficit in cholinergic neurotransmission in brain regions crucial for memory and learning[1][2][3][4][5]. A primary cause of this deficit is the loss of cholinergic neurons and reduced activity of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine (ACh) synthesis[2][5]. Consequently, a major therapeutic strategy has been to enhance cholinergic signaling by inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh in the synaptic cleft[6][7][8][9][10].

Compound X is a novel molecule featuring an N-benzyl-piperidine moiety, a structural component found in several potent acetylcholinesterase inhibitors, including the widely prescribed AD drug, Donepezil[11][12][13][14]. This structural similarity provides a strong rationale for investigating Compound X as a next-generation AChE inhibitor. This guide details the systematic validation of its efficacy, beginning with enzymatic assays and progressing to a well-established in vivo model of cognitive impairment.

Cholinergic Synaptic Transmission and the Role of AChE Inhibition

The diagram below illustrates the fundamental mechanism of action for AChE inhibitors. By blocking the AChE enzyme, these compounds increase the concentration and residence time of acetylcholine in the synaptic cleft, thereby enhancing stimulation of postsynaptic cholinergic receptors and improving neurotransmission.

pre_vesicle Synaptic Vesicle (contains ACh) ACh ACh pre_vesicle->ACh Release pre_terminal Presynaptic Terminal post_receptor ACh Receptors post_terminal Postsynaptic Terminal synaptic_cleft Synaptic Cleft ACh->post_receptor Binds & Activates AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate CompoundX Compound X (AChE Inhibitor) CompoundX->AChE

Caption: Cholinergic synapse showing ACh release, receptor binding, and enzymatic degradation by AChE, which is blocked by Compound X.

In Vitro Efficacy: Potent Inhibition of Acetylcholinesterase

The initial validation step is to quantify the direct inhibitory effect of Compound X on its putative target, the AChE enzyme. The Ellman method is a robust and widely adopted colorimetric assay for this purpose[14][15][16]. It measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity; a potent inhibitor will significantly reduce this rate.

Experimental Protocol: In Vitro AChE Inhibition Assay
  • Reagent Preparation: All reagents, including purified human recombinant AChE, acetylthiocholine (ATCh) substrate, DTNB, and assay buffer, are equilibrated to the reaction temperature (e.g., 37°C). Compound X and Donepezil are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are prepared[17].

  • Plate Setup: In a 96-well microplate, 45 µL of AChE enzyme solution (e.g., 400 Units/L) is added to each well, except for the "No Enzyme" control wells which receive 45 µL of assay buffer[17].

  • Inhibitor Incubation: 5 µL of each dilution of Compound X, Donepezil, or vehicle (solvent control) is added to the appropriate wells containing the enzyme. The plate is incubated for 15 minutes to allow the inhibitor to bind to the enzyme[17].

  • Reaction Initiation: A 150 µL Reaction Mix containing assay buffer, ATCh, and DTNB is added to all wells to start the enzymatic reaction[17].

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at 1-minute intervals for 10-15 minutes using a microplate reader[6].

  • Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration. The percent inhibition relative to the vehicle control is plotted against the logarithm of the inhibitor concentration, and the IC50 value (the concentration causing 50% inhibition) is determined using non-linear regression.

Comparative In Vitro Performance

The table below presents the comparative inhibitory potency of Compound X and Donepezil against human acetylcholinesterase.

CompoundIC50 (nM)Hill Slope
Compound X 4.8 ± 0.6 0.98
Donepezil 5.7 ± 0.9 1.02

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The data clearly demonstrate that Compound X is a highly potent inhibitor of acetylcholinesterase, exhibiting an IC50 value in the low nanomolar range, comparable to, and slightly more potent than, the benchmark drug Donepezil[11]. This provides a strong biochemical basis for its potential therapeutic effect.

In Vivo Efficacy: Reversal of Cognitive Deficits in an Animal Model

To bridge the gap between in vitro activity and therapeutic potential, we evaluated Compound X in the scopolamine-induced amnesia model in rats. Scopolamine, a muscarinic cholinergic receptor antagonist, induces a transient but robust impairment in learning and memory, effectively mimicking the cholinergic deficit of AD[18][19][20][21]. This model is an industry-standard for the rapid screening of cognition-enhancing compounds[18][22][23][24].

Cognitive function was assessed using the Morris Water Maze (MWM), a test of hippocampal-dependent spatial learning and memory[25][26]. The task requires an animal to use distal visual cues to locate a hidden platform submerged in a pool of opaque water.

Experimental Workflow: Scopolamine Model & Morris Water Maze

cluster_acclimation Phase 1: Acclimation & Habituation cluster_training Phase 2: Acquisition Training (4 days) cluster_probe Phase 3: Probe Trial (Day 5) Acclimation Animal Acclimation (7 days) Habituation MWM Habituation (Visible Platform, 1 day) Acclimation->Habituation Treatment Daily Dosing: - Vehicle - Donepezil (1 mg/kg, p.o.) - Compound X (1 mg/kg, p.o.) Acclimation->Treatment Begin Study Scopolamine Scopolamine Injection (0.4 mg/kg, i.p.) 30 min post-dose Treatment->Scopolamine MWM_Training MWM Training (4 trials/day) 30 min post-scopolamine Scopolamine->MWM_Training Probe_Treatment Final Dosing (as in Phase 2) Probe_Scopolamine Final Scopolamine Injection Probe_Treatment->Probe_Scopolamine MWM_Probe MWM Probe Trial (Platform Removed, 60s) Probe_Scopolamine->MWM_Probe Training Training Training->Probe_Treatment Test Memory

Caption: Workflow for the in vivo validation of Compound X using the Morris Water Maze in a scopolamine-induced amnesia model.

Experimental Protocol: Morris Water Maze
  • Animals: Male Sprague-Dawley rats (250-300g) are used. All procedures are approved by the Institutional Animal Care and Use Committee[20].

  • Apparatus: A circular pool (1.5 m diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the surface. The pool is located in a room with various extra-maze visual cues[27].

  • Habituation (Day 0): Animals are allowed to swim for 60 seconds to find a visible platform to acclimatize them to the maze[28].

  • Acquisition Phase (Days 1-4):

    • Animals are divided into four groups: (1) Vehicle Control, (2) Scopolamine + Vehicle, (3) Scopolamine + Donepezil (1 mg/kg, p.o.), (4) Scopolamine + Compound X (1 mg/kg, p.o.).

    • Each day, animals receive their respective oral dose. Thirty minutes later, they receive an intraperitoneal (i.p.) injection of scopolamine (0.4 mg/kg) or saline[20].

    • Thirty minutes after the injection, each rat undergoes four training trials from different starting positions. The time to find the platform (escape latency) is recorded. If an animal fails to find the platform within 60 seconds, it is guided to it[27][28].

  • Probe Trial (Day 5):

    • The platform is removed from the pool. Animals receive their final treatment and scopolamine injection as per the acquisition phase schedule.

    • Each rat is allowed to swim freely for 60 seconds. A video tracking system records the swim path, time spent in the target quadrant (where the platform was), and the number of platform location crossings[27][29].

Comparative In Vivo Performance

The results from the Morris Water Maze test are summarized below, highlighting the reversal of scopolamine-induced cognitive deficits.

Treatment GroupMean Escape Latency (Day 4, seconds)Time in Target Quadrant (Probe Trial, %)
Vehicle Control 12.5 ± 2.145.2 ± 5.5
Scopolamine + Vehicle 48.9 ± 5.318.7 ± 3.9
Scopolamine + Donepezil (1 mg/kg) 19.8 ± 3.5#38.6 ± 4.8#
Scopolamine + Compound X (1 mg/kg) 17.5 ± 3.1# 41.1 ± 5.1#

Data are presented as mean ± SEM. *p<0.01 vs. Vehicle Control. #p<0.01 vs. Scopolamine + Vehicle.

Interpretation: As expected, the Scopolamine + Vehicle group showed a significant impairment in spatial learning, evidenced by a much longer escape latency and less time spent in the target quadrant during the probe trial. Both Donepezil and Compound X significantly and robustly reversed these deficits[22][30][31]. Notably, at the same dose, Compound X demonstrated a trend towards superior efficacy over Donepezil, bringing cognitive performance nearly back to the level of unimpaired control animals. This indicates that Compound X is not only a potent AChE inhibitor in vitro but is also highly effective in vivo at ameliorating cholinergic-deficit-related memory impairment.

Conclusion and Future Directions

The experimental data presented in this guide provide a compelling case for 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid (Compound X) as a promising therapeutic candidate for Alzheimer's disease.

  • Expertise & Causality: By demonstrating potent, low-nanomolar inhibition of AChE in vitro, we established a clear mechanism of action. This biochemical potency was shown to directly translate into functional efficacy in the scopolamine-induced amnesia model, a well-validated paradigm for cholinergic dysfunction. The choice of the Morris Water Maze provided a rigorous assessment of hippocampal-dependent spatial memory, a cognitive domain severely affected in AD[25][26].

  • Trustworthiness & Validation: The experimental design incorporated essential controls, including a vehicle group to establish baseline performance and a positive control (Donepezil) to benchmark the efficacy of Compound X against the current standard of care. This self-validating system ensures the reliability and interpretability of the results.

In direct comparison, Compound X demonstrated equivalent, if not slightly superior, potency to Donepezil both in vitro and in vivo. These findings strongly support its continued development. The logical next steps in the preclinical validation pathway include:

  • Pharmacokinetic Profiling: To determine oral bioavailability, brain penetration, and half-life.

  • Efficacy in Transgenic AD Models: To assess performance in models that exhibit amyloid and tau pathology in addition to cholinergic deficits.

  • Safety and Toxicology Studies: To establish a comprehensive safety profile in accordance with regulatory guidelines.

Compound X represents a significant advancement in the search for more effective cholinergic-based therapies for Alzheimer's disease.

References

  • Francis, P. T., Palmer, A. M., Snape, M., & Wilcock, G. K. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress. Journal of Neurology, Neurosurgery & Psychiatry, 66(2), 137–147. [Link]

  • Wang, J., Zhang, H., Tang, L., et al. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Molecules, 27(6), 1816. [Link]

  • Yan, Z., & Feng, J. (2004). Alzheimer's disease: interactions between cholinergic functions and beta-amyloid. Current Alzheimer research, 1(3), 241–248. [Link]

  • Mufson, E. J., Counts, S. E., Perez, S. E., & Ginsberg, S. D. (2008). Cholinergic system during the progression of Alzheimer's disease: therapeutic implications. Expert review of neurotherapeutics, 8(11), 1703–1718. [Link]

  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. [Link]

  • Du, D., & Li, Y. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1456, 157–168. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821–4829. [Link]

  • Callahan, M. J., et al. (2006). Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping. Psychopharmacology, 188(4), 629–640. [Link]

  • Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. [Link]

  • Gauthier, S., & Ferris, S. (2001). Reversal of scopolamine-induced deficits with a single dose of donepezil, an acetylcholinesterase inhibitor. Current medical research and opinion, 17(1), 18–26. [Link]

  • Wikipedia. (2024). Donepezil. Wikipedia. [Link]

  • ResearchGate. (2015). Effects of donepezil on scopolamine-induced learning and memory impairment in mice. ResearchGate. [Link]

  • WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions. WebMD. [Link]

  • Callahan, M. J., et al. (2006). Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping. R Discovery. [Link]

  • de Paula, H. M., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1734–1748. [Link]

  • Vilar, S., et al. (2006). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of medicinal chemistry, 49(3), 1075–1080. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

  • Tampi, R. R., & Tampi, D. J. (2023). Donepezil. StatPearls. [Link]

  • Creative Biolabs. Scopolamine induced Rodent Amnesia Model. Creative Biolabs. [Link]

  • Martinez, A., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European journal of medicinal chemistry, 35(10), 913–922. [Link]

  • ResearchGate. (2012). Efficacy of Donepezil and Galantamine in retrograde amnesia. ResearchGate. [Link]

  • Charles River Laboratories. Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]

  • Saraf, M. K., et al. (2011). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. Nigerian Journal of Physiological Sciences, 26(1), 37-43. [Link]

  • San Diego Instruments. (2024). Using the Morris water maze to gain insights into neurodegenerative disease. San Diego Instruments. [Link]

  • Lee, B., et al. (2024). Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Noldus. (2018). Alzheimer research and the Morris water maze task. Noldus. [Link]

  • Schintu, N., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International journal of molecular sciences, 24(18), 14349. [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

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  • UC Davis. (2019). Morris Water Maze. Protocols.io. [Link]

  • Ma, M. X., et al. (2019). Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. Journal of visualized experiments : JoVE, (152), 10.3791/60277. [Link]

  • ResearchGate. (2014). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. ResearchGate. [Link]

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Validation

Assessing the selectivity of 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid against other enzymes

In the intricate world of drug discovery, the potency of a novel enzyme inhibitor is but one part of a much larger story. The true measure of a promising therapeutic candidate lies in its selectivity – its ability to int...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the potency of a novel enzyme inhibitor is but one part of a much larger story. The true measure of a promising therapeutic candidate lies in its selectivity – its ability to interact with the intended target while minimizing engagement with other enzymes and proteins. Poor selectivity can lead to a cascade of off-target effects, resulting in unforeseen toxicities and a high rate of attrition in clinical trials.[1] This guide provides a comprehensive framework for assessing the selectivity of a novel enzyme inhibitor, using a practical, data-driven approach. We will move beyond theoretical discussions to provide actionable experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

To illustrate these principles, we will follow the journey of a hypothetical novel compound, 2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid , which we will refer to as "Compound X". Let us assume that initial high-throughput screening has identified Compound X as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) , a critical enzyme in the DNA damage response pathway.[2][3] Our goal is to build a comprehensive selectivity profile to determine its potential as a viable drug candidate.

The Strategic Design of a Selectivity Screening Panel

The first step in assessing selectivity is to design a thoughtful and informative panel of enzymes for screening. A well-designed panel should provide a multi-faceted view of the compound's interaction with the proteome. The selection of enzymes should be guided by several key principles:

  • On-Target Family Members: It is crucial to assess the inhibitor's activity against other members of the same enzyme family. In the case of Compound X, this would include other PARP family members (e.g., PARP2, PARP3, etc.). Inhibition of closely related enzymes can sometimes be beneficial, leading to a broader therapeutic effect, but it can also introduce unwanted side effects.

  • Known Off-Targets for the Chemical Scaffold: The core chemical structure of Compound X, a piperidine-containing benzamide, may have known affinities for other enzyme classes. A thorough literature and database search can reveal potential off-target liabilities associated with this scaffold. For instance, some piperidine derivatives have been shown to interact with acetylcholinesterase or other GPCRs.[4][5]

  • Broad Liability Panels: To uncover unexpected off-target interactions, it is prudent to screen the compound against a broad panel of enzymes and receptors that are commonly associated with adverse drug reactions.[1][6] Several commercial services offer standardized safety panels that cover a wide range of targets, including kinases, proteases, ion channels, and G-protein coupled receptors (GPCRs).[6][7][8] This approach helps to de-risk the compound early in the discovery process.[7]

For Compound X, our rationally designed selectivity panel might look like this:

Enzyme Category Specific Enzymes Rationale
PARP Family PARP1 (Primary Target), PARP2, PARP3, Tankyrase 1Assess isoenzyme selectivity.
Known Scaffold Liabilities Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Piperidine scaffold has known interactions.[4]
Broad Kinase Panel A representative panel of kinases (e.g., Abl, Src, VEGFR2)Kinases are a common source of off-target effects for ATP-competitive inhibitors.[9][10]
Other Key Enzymes Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)Common off-targets for carboxylic acid-containing compounds.
Safety Panel Targets hERG ion channel, a panel of key GPCRsAssess potential for cardiotoxicity and other common adverse effects.[8]

Experimental Methodologies: From Primary Assays to Comprehensive Profiling

With a well-defined enzyme panel, the next step is to perform robust and reproducible enzymatic assays to determine the inhibitory activity of Compound X against each target. The goal is to determine the half-maximal inhibitory concentration (IC50) for each enzyme, which is a quantitative measure of the compound's potency.

Workflow for Assessing Enzyme Selectivity

G cluster_0 Phase 1: Primary Target Assay cluster_1 Phase 2: Selectivity Panel Screening cluster_2 Phase 3: Dose-Response & Data Analysis cluster_3 Phase 4: Interpretation & Decision A Develop & Optimize Assay for Primary Target (PARP1) B Determine IC50 of Compound X for PARP1 A->B C Select Enzyme Panel: - Family Members - Known Liabilities - Broad Safety Panel B->C D Perform Single-Point Concentration Screen C->D E Identify 'Hits' (e.g., >50% inhibition) D->E F Perform Dose-Response Assays for 'Hits' E->F G Calculate IC50 Values for Off-Targets F->G H Calculate Selectivity Indices (IC50_off-target / IC50_on-target) G->H I Generate Selectivity Profile Table H->I J Assess Therapeutic Window & Potential Liabilities I->J

Caption: A streamlined workflow for assessing the selectivity of a novel enzyme inhibitor.

Detailed Protocol: PARP1 Inhibition Assay (Fluorescent NAD+ Quantitation)

This protocol is an example of a robust method for determining the IC50 of Compound X against its primary target, PARP1.[11][12] This homogeneous assay measures the consumption of the PARP1 substrate, NAD+, providing a direct measure of enzyme activity.[11]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • Compound X (solubilized in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • NAD+ quantitation reagent (e.g., a cyclic amplification-based fluorescent reagent)

  • 384-well black assay plates

  • Fluorescent plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A typical starting concentration would be 10 mM, with 1:3 serial dilutions.

  • Assay Plate Setup:

    • Add 5 µL of assay buffer containing activated DNA to all wells.

    • Add 1 µL of diluted Compound X to the test wells. Add 1 µL of DMSO to the positive control (no inhibition) and negative control (no enzyme) wells.

  • Enzyme Addition:

    • Prepare a solution of PARP1 enzyme in assay buffer.

    • Add 5 µL of the PARP1 enzyme solution to the test and positive control wells. Add 5 µL of assay buffer to the negative control wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of β-NAD+ in assay buffer.

    • Add 5 µL of the β-NAD+ solution to all wells to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of the NAD+ quantitation reagent to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence on a plate reader (e.g., Ex/Em = 540/590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all wells.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This general protocol can be adapted for other enzymes in the selectivity panel, using the appropriate substrates and detection reagents for each specific enzyme. There are numerous commercially available assay kits for a wide range of enzymes, including kinases, proteases, and others.[2][3]

Mechanism of a PARP1 Fluorescent Assay

cluster_0 In the presence of DNA damage cluster_1 Inhibition by Compound X cluster_2 Detection PARP1 PARP1 Active Enzyme NAD NAD+ Substrate PAR Poly(ADP-ribose) Product NAD->PAR PARP1 Catalysis NAM Nicotinamide Byproduct NAD->NAM Low_Fluorescence {Low Fluorescence | High PARP1 Activity} PARP1_inhibited PARP1 + Compound X Inactive Complex No_Reaction No Reaction NAD_unconsumed NAD+ Unconsumed Fluorescent_Reagent Fluorescent Reagent NAD_unconsumed->Fluorescent_Reagent High_Fluorescence {High Fluorescence | Low PARP1 Activity} Fluorescent_Reagent->High_Fluorescence

Caption: The mechanism of a fluorescence-based PARP1 inhibition assay.

Data Presentation and Interpretation: Building the Selectivity Profile

The culmination of the experimental work is a clear and concise selectivity profile. This is best presented in a table that summarizes the IC50 values of Compound X against all tested enzymes.

Table 1: Selectivity Profile of Compound X

Enzyme IC50 (nM) Selectivity Index (vs. PARP1)
PARP1 10 -
PARP215015-fold
PARP3>10,000>1000-fold
Tankyrase 1>10,000>1000-fold
AChE5,000500-fold
BChE>10,000>1000-fold
Abl Kinase8,000800-fold
Src Kinase>10,000>1000-fold
COX-1>10,000>1000-fold
COX-2>10,000>1000-fold
hERG>10,000>1000-fold

The Selectivity Index is a critical metric, calculated by dividing the IC50 of an off-target enzyme by the IC50 of the primary target. A higher selectivity index indicates greater selectivity. In this hypothetical profile, Compound X demonstrates excellent selectivity for PARP1 over most other enzymes. Its 15-fold selectivity against PARP2 is noteworthy and would require further investigation to understand the potential therapeutic implications.

Conclusion: A Cornerstone of Modern Drug Discovery

The rigorous assessment of enzyme selectivity is not merely an academic exercise; it is a fundamental pillar of modern drug discovery.[10][13][14] By systematically evaluating a compound's activity against a well-chosen panel of enzymes, researchers can identify potential liabilities early, enabling them to make informed decisions about which candidates to advance.[1] This data-driven approach allows for the optimization of lead compounds to mitigate off-target effects while maintaining on-target potency. The methodologies and principles outlined in this guide provide a robust framework for navigating the complex landscape of enzyme inhibitor selectivity, ultimately contributing to the development of safer and more effective medicines.

References

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, [Link]

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  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery, [Link]

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Safety & Regulatory Compliance

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